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Prostaglandin F2alpha alcohol

Cat. No.: B079385
M. Wt: 340.5 g/mol
InChI Key: QYBXRFWLQYXAPC-LFZNYWNYSA-N
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Description

Overview of Prostaglandins (B1171923) as Bioactive Lipid Mediators

Prostaglandins (PGs) are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals. wikipedia.org Found in almost every tissue in humans and other animals, they are derived from fatty acids and contain 20 carbon atoms, including a 5-carbon ring. wikipedia.org These potent, locally-acting substances are not produced by a specific gland but are synthesized in many places throughout the body, acting as autocrine and paracrine factors that target cells in the immediate vicinity of their secretion. wikipedia.orgyourhormones.info

Prostaglandins are key players in numerous physiological processes. Their functions include:

Inflammation and Immunity: PGs are synthesized at sites of tissue damage or infection, where they contribute to inflammation, pain, and fever as part of the healing process. yourhormones.infobritannica.com They cause vasodilation, increasing blood flow to the affected area, and enhance the permeability of blood vessels. britannica.com

Blood Clotting: They can either activate or inhibit the aggregation of platelets, playing a crucial role in blood clot formation. wikipedia.orgclevelandclinic.org For instance, thromboxane, a type of prostaglandin (B15479496), stimulates clot formation. yourhormones.info

Reproduction: Prostaglandins are involved in ovulation, the menstrual cycle, and the induction of labor through uterine contractions. yourhormones.infoclevelandclinic.org

Smooth Muscle Regulation: They can cause either contraction or relaxation of smooth muscles in the gastrointestinal tract and bronchi. wikipedia.orgclevelandclinic.org

Other Functions: PGs are also involved in regulating blood pressure, eye pressure, and stomach acid secretion. britannica.comclevelandclinic.org

The diverse biological activities of prostaglandins are determined by their structural differences and the type of receptor to which they bind. wikipedia.orgbritannica.com A single prostaglandin can have different, and sometimes opposite, effects in different tissues. wikipedia.org

Contextualizing Prostaglandin F2 Alpha (PGF2α) within Eicosanoid Biology

Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. wikipedia.orgwikipedia.org This group includes prostaglandins, thromboxanes, leukotrienes, and lipoxins. wikipedia.org The synthesis of eicosanoids begins with the release of arachidonic acid from cell membranes by the enzyme phospholipase A2. wikipedia.orglibretexts.org From there, the cyclooxygenase (COX) pathway leads to the production of prostaglandins and thromboxanes. wikipedia.org

Prostaglandin F2alpha (PGF2α), also known by its pharmaceutical name dinoprost, is a naturally occurring prostaglandin. wikipedia.org Its synthesis from arachidonic acid involves a series of enzymatic steps. First, arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2). wikipedia.orgbio-rad.com PGH2 is then converted to PGF2α through several potential pathways:

Directly by aldo-keto reductase 1C3 (AKR1C3) or prostaglandin F synthase. wikipedia.orgnih.gov

Indirectly from Prostaglandin E2 (PGE2) via the enzymes AKR1C1 and AKR1C2. nih.govresearchgate.net

From PGD2 via AKR1C3. nih.gov

PGF2α exerts its effects by binding to the prostaglandin F2α receptor (FP receptor). wikipedia.org It plays a significant role in various physiological processes, particularly in the female reproductive system. yourhormones.infowikipedia.org In many mammals, PGF2α produced by the uterus causes the regression of the corpus luteum (luteolysis) if pregnancy does not occur, which is essential for the regulation of the estrous cycle. wikipedia.org It is also a potent stimulator of uterine muscle contractions and is involved in initiating labor. wikipedia.orgbiologyonline.com

Significance of Prostaglandin F2 Alpha Alcohol as a Specific PGF2α Analog

Prostaglandin F2alpha alcohol (PGF2α alcohol), also known as PGF2α-OH, is a synthetic analog of PGF2α. medchemexpress.comglpbio.com The key structural difference is the reduction of the C-1 carboxyl group of PGF2α to a primary alcohol. glpbio.comlipidmaps.org This modification results in a compound with distinct biological properties compared to its parent molecule.

While PGF2α is a potent agonist for the FP receptor, biological studies have shown that PGF2α alcohol is a weak agonist at this receptor, as demonstrated in studies on rat uterus. glpbio.comlipidmaps.org Despite its reduced activity at the classical FP receptor, PGF2α alcohol has been reported to retain ocular hypotensive properties, meaning it can lower pressure within the eye. glpbio.comlipidmaps.org The specific receptors that mediate these ocular effects are still a subject of research and debate. glpbio.com The study of analogs like PGF2α alcohol is significant for understanding the structure-activity relationships of prostaglandins and for the development of new therapeutic agents with more selective actions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O4 B079385 Prostaglandin F2alpha alcohol

Properties

IUPAC Name

(1R,3S,4R,5R)-4-[(Z)-7-hydroxyhept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBXRFWLQYXAPC-LFZNYWNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Prostaglandin F2 Alpha

Arachidonic Acid Cascade and Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)

The journey of Prostaglandin (B15479496) F2alpha biosynthesis begins with the release of arachidonic acid from the cell's membrane phospholipids. This crucial step is catalyzed by the enzyme phospholipase A2. Once liberated, arachidonic acid serves as the primary substrate for the arachidonic acid cascade, a metabolic pathway responsible for the synthesis of a group of signaling molecules known as eicosanoids, which includes prostaglandins (B1171923).

Central to this cascade are the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin H2 (PGH2). This conversion is a two-step process involving a bis-oxygenation and a peroxidation reaction.

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting kidney function and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, hormones, and growth factors. Consequently, COX-2 is primarily associated with the production of prostaglandins at sites of inflammation. The unstable intermediate PGH2, produced by the action of both COX-1 and COX-2, is the common precursor for the synthesis of all other prostaglandins, including PGF2α.

Key Enzymes in the Initial Stages of PGF2α Biosynthesis
EnzymeFunctionIsoforms
Phospholipase A2Releases arachidonic acid from membrane phospholipidsN/A
Cyclooxygenase (COX)Converts arachidonic acid to Prostaglandin H2 (PGH2)COX-1 (constitutive) and COX-2 (inducible)

Formation of PGF2α in vivo

The in vivo synthesis of PGF2α from the precursor PGH2 can occur through several enzymatic pathways, highlighting the diversity and complexity of prostaglandin production in the body. These pathways involve different enzymes and can even utilize other prostaglandins as intermediates.

One primary route for PGF2α formation is the direct reduction of PGH2. This reaction is catalyzed by enzymes with prostaglandin F synthase activity, such as members of the aldo-keto reductase (AKR) family, including AKR1C3. This pathway directly converts the endoperoxide group of PGH2 into the two hydroxyl groups characteristic of PGF2α.

Alternatively, PGF2α can be synthesized from Prostaglandin E2 (PGE2). This conversion is facilitated by enzymes such as carbonyl reductases and specific aldo-keto reductases like AKR1C1 and AKR1C2. This pathway suggests an interplay between different prostaglandins, where the biological activity of PGE2 can be terminated or altered by its conversion to PGF2α.

A third pathway involves the conversion of Prostaglandin D2 (PGD2) to 11β-PGF2α, an isomer of PGF2α, a reaction also catalyzed by AKR1C3. The presence of these multiple pathways allows for cell- and tissue-specific regulation of PGF2α production, depending on the expression and activity of the respective enzymes.

Enzymatic and Non-Enzymatic Pathways of PGF2α and F2-Isoprostane Biosynthesis

The synthesis of PGF2α and its isomers can be broadly categorized into two distinct mechanisms: enzymatic and non-enzymatic pathways.

The enzymatic pathway , as described above, is a highly regulated process initiated by the COX enzymes (COX-1 and COX-2) acting on arachidonic acid to produce PGH2. Subsequently, specific synthases and reductases convert PGH2 into PGF2α or other prostaglandins. This pathway is the primary source of biologically active PGF2α involved in signaling and physiological functions.

In contrast, the non-enzymatic pathway involves the free-radical-catalyzed peroxidation of arachidonic acid, which occurs independently of the COX enzymes. This process is often initiated by oxidative stress within the body. The free radical attack on arachidonic acid, particularly when it is esterified in phospholipids, leads to the formation of a series of prostaglandin-like compounds known as F2-isoprostanes. These compounds are isomers of PGF2α, with 8-epi-PGF2α being a prominent example. Unlike the enzymatic pathway that produces a specific stereoisomer, the non-enzymatic route generates a complex mixture of up to four distinct regioisomeric families of F2-isoprostanes. The formation of F2-isoprostanes is considered a reliable marker of in vivo lipid peroxidation and oxidative stress.

Comparison of PGF2α and F2-Isoprostane Biosynthesis
FeatureEnzymatic Pathway (PGF2α)Non-Enzymatic Pathway (F2-Isoprostanes)
Initiating Factor Cyclooxygenase (COX) enzymesFree radicals (oxidative stress)
Substrate State Free arachidonic acidArachidonic acid within phospholipids
Key Intermediate Prostaglandin H2 (PGH2)Peroxyl radicals of arachidonic acid
Products Specifically PGF2αA mixture of F2-isoprostane isomers (e.g., 8-epi-PGF2α)
Biological Significance Physiological signaling moleculeBiomarker of oxidative stress

Metabolism of PGF2α and Key Metabolites (e.g., 15-Keto-dihydro-PGF2α)

Prostaglandin F2α has a very short half-life in the bloodstream, lasting less than a minute, and is rapidly metabolized into inactive products to ensure that its potent biological effects are localized and transient. The primary route of PGF2α metabolism involves a series of enzymatic reactions that occur mainly in the lungs, but also in other tissues like the liver and kidneys.

The initial and rate-limiting step in the breakdown of PGF2α is the oxidation of the hydroxyl group at the C-15 position. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), resulting in the formation of 15-keto-PGF2α. This intermediate is then further modified by a reductase that reduces the double bond at C-13, yielding 13,14-dihydro-15-keto-PGF2α, which is often referred to as PGFM.

PGFM is the major, stable, and biologically inactive metabolite of PGF2α found in the circulation. Due to its stability and correlation with PGF2α production, the measurement of PGFM levels in plasma or urine is a reliable method for assessing the in vivo synthesis of PGF2α. Subsequent metabolic steps involve beta- and omega-oxidation, leading to the formation of smaller, water-soluble compounds that are excreted in the urine.

Influence of External Factors on PGF2α Biosynthesis (e.g., Alcohol Misuse in Gastric Mucosa)

The biosynthesis of Prostaglandin F2alpha can be significantly influenced by various external factors, including the consumption of substances like alcohol. Prostaglandins, including PGF2α and PGE2, play a crucial protective role in the gastric mucosa. However, chronic alcohol misuse has been shown to impair this protective mechanism.

Studies have demonstrated that chronic alcohol consumption is associated with a significantly reduced capacity for both PGE2 and PGF2α synthesis in the human gastric mucosa. In one study, patients with a history of alcohol misuse who had abstained for less than five days showed a 42% reduction in PGF2α synthesis compared to a non-alcoholic control group with normal gastric mucosa. This alcohol-induced decrease in prostaglandin production is thought to contribute to gastric mucosal injury. The presence and severity of gastritis can further modulate this effect.

The mechanism by which alcohol impairs prostaglandin synthesis may involve the inhibition of key enzymes in the arachidonic acid cascade or a reduction in the availability of the arachidonic acid substrate. This disruption of the protective prostaglandin shield leaves the gastric lining more susceptible to damage from gastric acid and other irritants.

Prostaglandin F2 Alpha Receptor Fp Receptor Pharmacology and Signaling

FP Receptor Characterization: G Protein-Coupled Receptor (GPCR) Nature

The Prostaglandin (B15479496) F2 alpha receptor (FP receptor) is a classic example of a G protein-coupled receptor (GPCR), a large family of transmembrane proteins that play a pivotal role in cellular signaling. nih.govfrontiersin.org As a member of the seven-transmembrane G-protein-linked receptor family, the FP receptor translates extracellular signals into intracellular responses. oup.com The binding of its primary ligand, PGF2α, initiates a conformational change in the receptor, which in turn activates associated heterotrimeric G proteins. researchgate.netpatsnap.com The FP receptor primarily couples to the Gq class of G proteins. frontiersin.orgwikipedia.org This interaction triggers the dissociation of the G protein into its Gαq and Gβγ subunits, which then modulate the activity of downstream effector enzymes. researchgate.netwikipedia.org While Gq coupling is the principal signaling pathway, evidence also suggests that the FP receptor can interact with other G proteins, including Gαi and Gα12/13, leading to a diverse range of cellular responses. nih.govfrontiersin.org This promiscuity in G protein coupling allows the FP receptor to mediate a wide array of physiological functions. nih.gov

Molecular Mechanisms of FP Receptor Activation and Ligand Binding

The activation of the FP receptor and the binding of its ligands are governed by specific molecular interactions. The endogenous ligand PGF2α, along with its analogs like carboprost (B24374) and latanoprost (B1674536), binds within a pocket formed by the transmembrane helices of the receptor. repec.orgnih.gov Structural studies have revealed that the binding pocket can be divided into three sub-pockets that accommodate the α-chain, ω-chain, and the F-ring of the ligand. researchgate.net The specificity of ligand binding and receptor activation is determined by key amino acid residues within this pocket. For instance, a hydrogen bond between a specific histidine residue and the 11-hydroxyl group on the F-ring of PGF2α is crucial for its selective binding to the FP receptor over other prostanoid receptors like the EP3 receptor. researchgate.net Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. researchgate.net The FP receptor is considered the least selective of the prostanoid receptors, as it can also be activated by PGD2 and, to a lesser extent, PGE2, although at higher concentrations than PGF2α. wikipedia.org

Intracellular Signaling Cascades Mediated by FP Receptor

Activation of the FP receptor triggers a cascade of intracellular signaling events that ultimately dictate the cellular response. The primary signaling pathway involves the coupling to Gαq, which leads to the activation of phospholipase C (PLC). wikipedia.orgnih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgpatsnap.com IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. frontiersin.orgnih.gov This increase in intracellular calcium is a critical event for many of the physiological effects of PGF2α, such as smooth muscle contraction. frontiersin.org

The FP receptor can also couple to Gαi, which can contribute to the calcium response. nih.govfrontiersin.org Furthermore, FP receptor activation can stimulate several other downstream signaling pathways:

Mitogen-Activated Protein Kinase (MAPK): The FP receptor can activate the MAPK/ERK pathway through both Gαq-dependent and independent mechanisms. nih.govnih.gov This can occur via protein kinase C (PKC) activation downstream of Gαq, or through transactivation of the epidermal growth factor receptor (EGFR). nih.govnih.gov

Nuclear Factor-kappa B (NF-κB): In human myometrial cells, PGF2α has been shown to increase the activation of the p65 subunit of NF-κB, a key transcription factor involved in inflammation. frontiersin.org

cAMP Response Element-Binding Protein (CREB): FP receptor activation can lead to the phosphorylation and activation of CREB. nih.govcaymanchem.com This activation appears to be independent of the cAMP pathway and is likely mediated through PKC and MEK. caymanchem.com

CCAAT/enhancer-binding protein beta (C/EBP-β): PGF2α stimulation has been found to activate C/EBP-β, another transcription factor involved in inflammatory responses. nih.govfrontiersin.org

The specific signaling pathways activated by the FP receptor can vary depending on the cell type and the specific ligand bound to the receptor.

FP Receptor Expression and Regulation in Tissues

The FP receptor is expressed in a wide variety of tissues, reflecting the diverse physiological roles of PGF2α.

TissueLocation of ExpressionRegulation
Uterus Myometrium. oup.comwikipedia.orgFP mRNA expression is reduced by progesterone (B1679170) and increased by inflammatory cytokines like IL-1β and TNF-α. oup.comnih.gov Oxytocin (B344502) also increases FP mRNA expression. oup.com
Eye Ciliary muscle, iris sphincter muscles, ciliary body, and choroid plexus. wikipedia.orgnih.gov-
Kidney Distal convoluted tubules and cortical collecting ducts. physiology.orgnih.govresearchgate.netRenal synthesis of PGF2α, the ligand for the FP receptor, is regulated by sodium and potassium levels, as well as adrenal steroids. physiology.org
Cardiovascular Tissues Medial layer of resistance vessels. frontiersin.org-

The expression of the FP receptor is dynamically regulated by various factors, including hormones and inflammatory mediators, which allows for fine-tuning of PGF2α signaling in different physiological and pathological contexts.

Structural Biology Approaches for FP Receptor Elucidation

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the structure and function of the FP receptor. repec.orgnih.gov High-resolution structures of the human FP receptor in complex with its endogenous ligand PGF2α, as well as with clinically used drugs like carboprost and latanoprost, have been determined. repec.orgnih.govresearchgate.net These structures have revealed the detailed molecular interactions that govern ligand binding, receptor activation, and G protein coupling. researchgate.net By comparing the structures of the FP receptor bound to different ligands, researchers have been able to elucidate the mechanisms of ligand selectivity and the molecular basis for the preference of the FP receptor to couple with Gq proteins. repec.orgresearchgate.net These structural insights are invaluable for the rational design of new and more selective drugs targeting the FP receptor for various therapeutic applications. repec.orgnih.gov Protein engineering efforts are also underway to optimize the FP receptor for structural biology studies, which will further facilitate the understanding of its complex signaling mechanisms. nih.gov

Physiological and Pathophysiological Roles of Prostaglandin F2 Alpha

Reproductive System Dynamics

PGF2α exerts profound and diverse effects on the reproductive systems of various species, influencing processes from the cyclical regression of ovarian structures to the initiation of birth and postpartum recovery. Its functions are crucial for normal reproductive success and are harnessed in various clinical and veterinary applications.

Luteolytic Action and Corpus Luteum Regression

The most well-characterized role of Prostaglandin (B15479496) F2alpha is its potent luteolytic activity, which is the process of regression of the corpus luteum (CL). The CL is a transient endocrine structure formed in the ovary after ovulation that is responsible for producing progesterone (B1679170), a hormone essential for the maintenance of early pregnancy. In the absence of a pregnancy, the uterus releases PGF2α, which travels to the ovary and initiates the demise of the CL. wikipedia.orgmdpi.com This cessation of progesterone production is a key signal for the initiation of a new reproductive cycle.

The mechanism of PGF2α-induced luteolysis is multifaceted and involves both functional and structural regression.

Functional Luteolysis : This initial phase is characterized by a rapid decline in progesterone synthesis. PGF2α is believed to interfere with gonadotropin support of the CL. nih.gov In rats, for instance, PGF2α has been shown to cause a "chemical hypophysectomy" by blocking gonadotropin uptake and directly inhibiting the activation of adenylate cyclase by the Luteinizing Hormone (LH) receptor complex in luteal cells. nih.govnih.gov This disrupts the signaling pathways necessary for progesterone production. Furthermore, studies in cattle have demonstrated that PGF2α administration leads to a significant decrease in progesterone concentrations in both blood serum and CL tissue within hours. oup.com

Structural Luteolysis : Following the functional decline, PGF2α triggers the structural degradation of the CL through apoptosis, or programmed cell death. nih.govfrontiersin.orgnih.gov In bovine models, PGF2α injection leads to an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2 in luteal tissue as early as four hours post-treatment. nih.gov This shift promotes the activation of caspase enzymes, which are key executioners of the apoptotic process. nih.govresearchgate.net PGF2α also appears to induce endoplasmic reticulum stress in luteal cells, further contributing to apoptosis. frontiersin.org Additionally, PGF2α can influence luteal blood flow, with an initial transient increase followed by a decrease, leading to hypoxia which inhibits steroidogenic enzymes and promotes apoptosis.

Table 1: Key Events in PGF2α-Induced Corpus Luteum Regression

PhaseKey MechanismEffectSupporting Species/Model
Functional LuteolysisInhibition of Gonadotropin SupportDecreased Progesterone SynthesisRat, Cow
Functional LuteolysisReduced Luteal Blood Flow (Hypoxia)Inhibition of Steroidogenic EnzymesCow
Structural LuteolysisIncreased BAX/BCL-2 RatioInitiation of ApoptosisCow
Structural LuteolysisCaspase ActivationExecution of ApoptosisCow, Rodents
Structural LuteolysisEndoplasmic Reticulum StressInduction of ApoptosisGoat

Parturition and Uterine Contractility Regulation

Prostaglandin F2alpha plays a pivotal role in the complex cascade of events leading to parturition, or childbirth. Its primary function in this context is the potent stimulation of myometrial (uterine muscle) contractions. wikipedia.orgbioscientifica.com During labor, there are elevated levels of PGF2α in maternal fluids, indicating its biological significance in the birthing process. wikipedia.org

PGF2α consistently stimulates myometrial contractions, which are essential for the expulsion of the fetus. nih.gov It works in concert with oxytocin (B344502), another powerful uterotonic agent. Strong uterine contractions induced by oxytocin can trigger the release of prostaglandins (B1171923) from the fetal membranes, which in turn cause even stronger contractions, establishing a positive feedback loop that drives labor progression. wikipedia.orgyoutube.comkhanacademy.org This interaction is crucial for achieving the forceful contractions needed to dilate the cervix and deliver the baby. youtube.com

Research indicates that PGF2α may be more critical for the accomplishment of labor, whereas Prostaglandin E2 (PGE2) might be more important for the initiation of labor, including cervical ripening. nih.gov PGF2α signaling in myometrial cells leads to an increase in intracellular calcium concentrations, which is the direct trigger for muscle contraction. bioscientifica.com

Embryo Implantation and Pregnancy Establishment (e.g., in Pigs)

Interestingly, despite its well-established role as a luteolytic agent, PGF2α also has a crucial, supportive function in the establishment of pregnancy in some species, notably the pig. During the period of maternal recognition of pregnancy in pigs, the developing conceptuses secrete estrogens. This hormonal signal redirects the secretion of PGF2α from the uterine endometrium away from the maternal bloodstream (endocrine secretion, which would cause luteolysis) and into the uterine lumen (exocrine secretion).

This luminal PGF2α then acts as a paracrine and autocrine factor to support pregnancy. oup.com Studies have shown that PGF2α can stimulate the proliferation and adhesion of porcine trophoblast cells, which are the cells that form the outer layer of the blastocyst and are responsible for implantation and placenta formation. oup.com PGF2α was found to alter the expression of genes in trophoblast cells that are involved in processes critical for implantation, including:

Cell proliferation

Focal adhesion

Extracellular matrix binding

Cell migration

Cytoskeleton organization

This demonstrates a novel role for PGF2α in directly promoting the interaction between the conceptus and the maternal endometrium, thereby facilitating the successful establishment of pregnancy in pigs.

Ovarian Function

Beyond its role in luteolysis, Prostaglandin F2alpha is also involved in other aspects of ovarian function, particularly ovulation. The ovulatory process is triggered by a surge of Luteinizing Hormone (LH), and prostaglandins are key mediators of LH's effects on the preovulatory follicle.

Table 2: Effects of PGF2α on Ovarian Follicular Function

ProcessEffect of PGF2αObserved OutcomeSpecies Studied
OvulationSupports the ovulatory processAssociated with ovulation in prepubertal heifersCow
LH ReleaseCan induce LH releaseIncreased LH concentrations after PGF2α treatmentCow
Follicular VascularizationIncreases vascular area of folliclesEnhanced blood flow to the follicleCow
SteroidogenesisStimulates testosterone (B1683101) synthesisIncreased testosterone production in follicular tissueCow

Role as a Female Sex Pheromone (e.g., in Teleost Fish)

In a fascinating example of its diverse biological roles, Prostaglandin F2alpha and its metabolites function as a potent sex pheromone in many species of teleost fish. oup.compnas.org In species like the goldfish (Carassius auratus), ovulated females release PGF2α and its metabolite, 15-keto-prostaglandin F2α, into the water. nih.govjournalofaquaculture.com

These waterborne prostaglandins act as powerful olfactory stimulants for mature males. nih.gov Electrophysiological studies have shown that the male goldfish olfactory system can detect PGF2α at extremely low concentrations, with a detection threshold as low as 10⁻¹⁰ M. nih.gov Exposure to these low concentrations of PGFs elicits reproductive behaviors in males, including courtship and spawning behavior, similar to the response triggered by the odor of an ovulated female. nih.gov

This chemical communication system ensures that male reproductive behavior is synchronized with female ovulation, maximizing the chances of successful fertilization. journalofaquaculture.com The release of PGF2α as a pheromone is a direct consequence of its hormonal role in stimulating ovulation and female sexual receptivity. oup.comnih.gov

Postpartum Uterine Health and Placental Expulsion

Following parturition, Prostaglandin F2alpha continues to play a vital role in postpartum uterine health, primarily by facilitating the expulsion of the placenta. Retained placenta is a common postpartum complication in dairy cattle and can lead to uterine infections and impaired fertility.

Studies have shown that cows with retained placentas have lower concentrations of PGF2α in their cotyledons (the fetal side of the placenta) compared to cows that expel their placentas normally. The primary mechanism of action is believed to be the stimulation of uterine contractions, which helps to detach and expel the fetal membranes. nih.gov

Clinical trials in dairy cattle have investigated the efficacy of PGF2α in promoting placental expulsion. In one study involving cows that underwent a caesarean section, a significantly higher percentage of animals treated with a PGF2α analogue expelled the placenta within 12 hours compared to a control group.

Table 3: Clinical Trial of PGF2α on Placental Expulsion in Dairy Cattle Post-Caesarean Section

Treatment GroupNumber of AnimalsNumber with Placental Expulsion within 12 hoursPercentage (%)
Prostaglandin F2α655280.0%
Saline (Control)653858.5%

This data suggests that PGF2α is effective in promoting the timely expulsion of the placenta, thereby contributing to better postpartum uterine health.

Regulation of Steroidogenesis (e.g., Progesterone Inhibition)

Prostaglandin F2α (PGF2α) plays a critical role in the regulation of steroidogenesis, most notably in the inhibition of progesterone production. This function is a key component of luteolysis, the process of regression of the corpus luteum (CL). In many species, PGF2α is secreted from the uterus and acts on the corpus luteum to halt the production of progesterone. nih.govwikipedia.org The mechanism of action involves PGF2α binding to its receptor on the corpus luteum membrane, which stimulates luteolytic activity. wikipedia.org

Research in rats has demonstrated that the administration of PGF2α induces a rapid decline in serum progesterone levels. nih.gov This is accompanied by a significant decrease in the expression of the steroidogenic acute regulatory (StAR) protein, which is essential for the transport of cholesterol to the inner mitochondrial membrane—a rate-limiting step in progesterone synthesis. nih.govnih.gov Interestingly, this rapid decrease in StAR protein expression occurs without a significant change in its messenger RNA (mRNA) expression, suggesting a post-transcriptional or translational level of regulation. nih.gov

Furthermore, PGF2α and oxytocin appear to form a positive feedback loop to facilitate the degradation of the corpus luteum. wikipedia.org PGF2α stimulates the release of oxytocin, and both hormones work to inhibit the production of progesterone. wikipedia.org Luteal cells themselves also have the capacity to produce PGF2α, and this production can be stimulated by cytokines and inhibited by progesterone, creating a complex regulatory network. nih.gov In some species, a positive feedback pathway exists where uterine PGF2α stimulates the intraluteal production of more PGF2α. nih.gov

Parameter Effect of PGF2α Administration Source
Serum Progesterone LevelsSignificant decrease nih.gov
StAR Protein Expression (30-kDa and 37-kDa forms)Significant decrease nih.gov
StAR mRNA ExpressionNo significant difference nih.gov

Inflammation and Immune Modulation

Contribution to Acute and Chronic Inflammatory Responses

Prostaglandins, including PGF2α, are key players in the generation of the inflammatory response. nih.gov Their biosynthesis is significantly increased in inflamed tissues, where they contribute to the cardinal signs of acute inflammation. nih.gov The administration of PGF2α can lead to acute inflammation. nih.gov This pro-inflammatory role is underscored by the fact that nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit the biosynthesis of PGF2α. nih.gov

During an inflammatory response, the level and profile of prostaglandin production change dramatically. nih.gov PGF2α is synthesized from PGH2 via PGF synthase and exerts its effects by binding to the FP receptor, which leads to an elevation of intracellular free calcium concentration. nih.gov Term and preterm labor are characterized by inflammatory activation in uterine tissues, which includes increased prostaglandin synthesis. frontiersin.org In this context, PGF2α acts as a myometrial activator and stimulator. frontiersin.org It promotes a pro-inflammatory environment by stimulating the production of pro-inflammatory cytokines and chemokines in the myometrium. nih.gov This creates a feed-forward loop where pro-inflammatory cytokines promote the synthesis of PGF2α and its receptor, and PGF2α, in turn, promotes further cytokine and chemokine synthesis. nih.gov

Pro-inflammatory and Anti-inflammatory Effects of PGF2α

While PGF2α is predominantly known for its pro-inflammatory properties, there is emerging evidence suggesting it may also possess anti-inflammatory effects, although current data are limited. nih.govresearchgate.net In some animal models, the expression of PGF synthase declines during acute inflammation and rises again during the resolution phase, hinting at a possible role in resolving inflammation. nih.govresearchgate.net This dual functionality is not unique to PGF2α, as other prostaglandins like PGE2 also exhibit both potent pro- and anti-inflammatory effects depending on the context. nih.govnih.gov

The pro-inflammatory actions of PGF2α are well-documented. In human myometrial cells, PGF2α increases inflammation by activating the pro-inflammatory transcription factor NF-κB and MAP kinases, and by upregulating the expression of COX-2, an enzyme critical for prostaglandin synthesis. frontiersin.org This leads to an increased output of pro-inflammatory cytokines and chemokines such as IL-1β, IL-6, IL-8, and CCL2. nih.gov

Effect of PGF2α Signaling Pathway/Mediator Involved Outcome Source
Pro-inflammatoryActivation of NF-κB and MAP kinasesIncreased inflammation, expression of COX-2 frontiersin.org
Pro-inflammatoryIncreased output of IL-1β, IL-6, IL-8, CCL2Promotion of pro-inflammatory intrauterine environment nih.gov
Potentially Anti-inflammatoryIncreased expression during resolution phase of inflammationPossible role in resolving inflammation nih.govresearchgate.net

PGF2α in Rheumatic Diseases (e.g., Rheumatoid Arthritis, Osteoarthritis)

Prostaglandins are significantly involved in the pathogenesis of rheumatoid arthritis (RA), a chronic inflammatory disorder. bohrium.comnih.gov They contribute to the autoimmune response, synovitis, cartilage degradation, and bone resorption that characterize the disease. clinexprheumatol.org

Studies have detected PGF2α in the knee joint fluid of patients with RA. nih.gov Treatment with NSAIDs has been shown to effectively lower the levels of PGF2α in the joint fluid. nih.gov However, the signs and symptoms of arthritis may persist even with reduced PGF2α levels, indicating the involvement of other inflammatory mediators. nih.gov

The metabolite of PGF2α, 15-keto-PGF2α, is considered a marker of the in vivo inflammatory response, though it appears to have a limited direct role in promoting RA inflammation. clinexprheumatol.org Another related compound, 8-iso-PGF2α, which is a product of lipid peroxidation, has been found at significantly increased levels in the urine and blood of RA patients. clinexprheumatol.org The levels of 8-iso-PGF2α are associated with the severity of RA, making it an important marker for monitoring the progression of the disease. clinexprheumatol.org

Role in Airway Hyperreactivity and Asthma

PGF2α is a potent bronchoconstrictor and plays a significant role in the pathogenesis of bronchial asthma. nih.gov Inhalation of PGF2α induces a dose-related bronchoconstriction in both healthy and asthmatic individuals. scispace.com However, patients with asthma are remarkably more sensitive to the bronchoconstrictive effects of PGF2α, with studies showing them to be approximately 8,000 times more sensitive than healthy controls. nih.gov

In asthmatic patients, PGF2α inhalation can cause a long-lasting decrease in airway conductance, with symptoms that resemble an allergen-provoked asthma attack. nih.gov This heightened sensitivity suggests that endogenous, locally formed PGF2α may be an important factor in the underlying mechanisms of asthma. nih.gov The bronchoconstrictor response to PGF2α in asthmatics may reflect a diminished β-receptor activity in their airways. nih.gov

Subject Group Sensitivity to PGF2α (relative to healthy controls) Effect of Inhalation Source
Healthy Individuals1xDose-related bronchoconstriction scispace.com
Asthmatic Patients~8,000xSignificant bronchoconstriction, long-lasting decrease in airway conductance nih.gov

Immune-Modulatory Effects (e.g., Neutrophil Phagocytic Activity, Cytokine Levels)

PGF2α exerts various immune-modulatory effects. As previously discussed, it can stimulate the production of several pro-inflammatory cytokines and chemokines in uterine smooth muscle cells, including IL-1β, IL-6, IL-8, and CCL2. nih.gov This indicates a direct role in modulating the local immune environment.

The broader family of prostaglandins has complex effects on immune cells. For instance, PGE2 has been shown to inhibit the phagocytosis of bacteria by neutrophils, which are crucial players in the innate immune response. nih.gov While the direct effect of PGF2α on neutrophil phagocytic activity is less characterized, the general principle of prostaglandins modulating key immune cell functions is well-established. Cytokines, whose levels are influenced by PGF2α, are critical in regulating neutrophil migration and effector functions like phagocytosis. mdpi.com

Cardiovascular System Homeostasis and Pathogenesis

Prostaglandin F2α has emerged as a critical regulator in various physiological and pathological processes within the cardiovascular system. researchgate.net Its influence extends from the fundamental regulation of blood pressure and vascular tone to the intricate mechanisms underlying atherosclerosis, cardiac remodeling, and injury responses. researchgate.netnih.gov

Regulation of Blood Pressure and Vascular Tone

Prostaglandin F2α exerts a notable influence on blood pressure and vascular tone, primarily through its vasoconstrictive properties. nih.govahajournals.org Studies have demonstrated that PGF2α can dose-dependently elevate blood pressure. nih.govpnas.org This effect is mediated through the activation of the FP receptor, which is expressed in vascular smooth muscle cells and other key regulatory tissues. nih.govresearchgate.net

The vasoconstrictor effects of PGF2α are not solely dependent on the FP receptor. Research indicates that PGF2α can also induce vasoconstriction through the thromboxane-prostanoid (TP) receptor and the E prostanoid receptor-3 (EP3). nih.gov In isolated mesenteric vascular beds, PGF2α has been shown to potentiate the contractile responses to other vasoconstrictors like norepinephrine. ahajournals.org

Role in Atherosclerosis Development

A growing body of evidence implicates PGF2α in the development and progression of atherosclerosis. nih.govpnas.org Elevated levels of PGF2α have been associated with an increased risk of atherosclerotic cardiovascular disease. nih.gov While the FP receptor is not typically found in the aorta or atherosclerotic lesions, its deletion has been shown to slow down the process of atherogenesis. nih.govpnas.org

Cardiac Function: Hypertrophy, Fibrosis, and Arrhythmia

Prostaglandin F2α, primarily derived from cardiac fibroblasts, plays a significant role in modulating cardiac function and structure. nih.govresearchgate.net It has been shown to induce cardiac myocyte hypertrophy both in laboratory settings and in living organisms. nih.govfrontiersin.orgscienceopen.com This hypertrophic effect is mediated through the FP receptor and involves the expression of specific genes associated with cardiac growth. nih.govscienceopen.com

In addition to hypertrophy, PGF2α is implicated in the development of cardiac fibrosis, a condition characterized by the excessive deposition of extracellular matrix proteins. mdpi.com This can lead to stiffening of the heart muscle and impaired cardiac function. mdpi.com PGF2α can promote fibrosis, and this process can be exacerbated in a feed-forward manner where PGF2α stimulates its own formation in fibroblasts. researchgate.netscienceopen.com

Furthermore, PGF2α has been linked to an increased predisposition to arrhythmias. nih.govresearchgate.net Studies have shown that PGF2α can promote arrhythmias in cultured cardiac myocytes, and the absence of the FP receptor can protect against certain types of tachycardia. nih.govscienceopen.com The arrhythmogenic potential of PGF2α is likely related to its effects on cardiac fibrosis and the disorganization of cellular connections within the heart muscle. uzh.ch

Ischemia-Reperfusion Injury

Ischemia-reperfusion injury, the tissue damage that occurs when blood supply returns to an area after a period of ischemia or lack of oxygen, is a critical concern in cardiovascular medicine. PGF2α appears to play a detrimental role in this process. nih.govfrontiersin.org During ischemia, the formation of PGF2α is increased in the heart, particularly in the endocardium. nih.govscienceopen.com

Elevated levels of PGF2α during reperfusion can depress the recovery of contractile function. nih.govscienceopen.com This negative effect is associated with altered cellular energy metabolism and increased calcium accumulation within the cells. nih.govscienceopen.com The involvement of PGF2α in ischemia-reperfusion injury suggests that targeting the PGF2α/FP receptor pathway could be a potential therapeutic strategy to mitigate this type of cardiac damage. nih.govresearchgate.net

Interaction with Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. youtube.comteachmephysiology.com Prostaglandin F2α interacts with the RAAS, contributing to its hypertensive effects. nih.govpnas.org PGF2α can stimulate the release of renin from the juxtaglomerular cells in the kidneys in an autocrine fashion through the FP receptor. nih.govresearchgate.net

The release of renin initiates the RAAS cascade, leading to the production of angiotensin II, a potent vasoconstrictor, and the release of aldosterone, which promotes sodium and water retention. youtube.comyoutube.com This activation of the RAAS by PGF2α contributes to the elevation of blood pressure. nih.govresearchgate.net Studies have shown that the absence of the FP receptor leads to reduced plasma levels of renin, angiotensin, and aldosterone. nih.govpnas.org

Oxidative Stress and 8-iso-PGF2α as a Biomarker

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key factor in the development of cardiovascular diseases. nih.gov 8-iso-prostaglandin F2α (8-iso-PGF2α), an isomer of PGF2α, is a reliable and sensitive biomarker of in vivo lipid peroxidation and oxidative stress. mdpi.comnih.gov

Elevated levels of 8-iso-PGF2α have been found in various cardiovascular conditions, including coronary artery disease and heart failure. nih.govahajournals.org Urinary levels of 8-iso-PGF2α have been shown to be significantly higher in patients with significant coronary artery disease. nih.gov Furthermore, in patients with heart failure, pericardial fluid levels of 8-iso-PGF2α increase with the severity of the condition and are associated with ventricular dilatation. ahajournals.org These findings underscore the role of oxidative stress in cardiovascular pathology and highlight the utility of 8-iso-PGF2α as a valuable biomarker for assessing cardiovascular risk and disease progression. mdpi.com

Compound Names Mentioned

Ocular System Physiology and Disease

Intraocular Pressure (IOP) Regulation

Prostaglandin F2α is a potent ocular hypotensive agent, effectively reducing intraocular pressure (IOP) in various species, including rabbits, cats, and monkeys. nih.govarvojournals.org The primary mechanism by which PGF2α and its analogues lower IOP is by increasing the uveoscleral outflow of aqueous humor, which is part of the unconventional outflow pathway. nih.govnih.govresearchgate.net This pathway accounts for a smaller portion of aqueous humor drainage compared to the conventional trabecular meshwork pathway. youtube.com

The increase in uveoscleral outflow is achieved through several proposed mechanisms:

Extracellular Matrix Remodeling: PGF2α stimulates the production of matrix metalloproteinases (MMPs). frontiersin.orgresearchgate.net These enzymes remodel the extracellular matrix within the ciliary muscle and sclera, reducing hydraulic resistance and facilitating the drainage of aqueous humor. researchgate.netfrontiersin.orgresearchgate.net

Ciliary Muscle Relaxation: PGF2α may induce relaxation of the ciliary muscle, which can enlarge the spaces between muscle bundles, thereby increasing uveoscleral outflow. nih.govfrontiersin.org

While the primary effect is on the uveoscleral pathway, some evidence suggests that PGF2α may also have a minor effect on increasing outflow through the trabecular meshwork. nih.govarvojournals.org Studies have identified PGF2α (FP) receptors in the human trabecular meshwork, indicating a potential site of action. arvojournals.org However, the impact on trabecular outflow is considered less significant than its effect on the uveoscleral route. nih.gov PGF2α does not appear to lower IOP by decreasing the production of aqueous humor. nih.gov

Summary of PGF2α's Effect on Aqueous Humor Dynamics in Monkeys
ParameterEffect of PGF2αPrimary MechanismReference
Intraocular Pressure (IOP)DecreaseIncreased uveoscleral outflow nih.gov
Uveoscleral OutflowIncreaseExtracellular matrix remodeling, ciliary muscle relaxation nih.govresearchgate.net
Trabecular OutflowInconsistent/Minor IncreaseActivation of FP receptors in trabecular meshwork nih.govarvojournals.org
Aqueous Humor ProductionNo significant changeN/A nih.gov

Glaucoma Pathophysiology and Therapeutic Targeting

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy, with elevated intraocular pressure (IOP) being the primary modifiable risk factor. frontiersin.orgophthalmologytimes.com Prostaglandin F2α analogues are established as a first-line treatment for open-angle glaucoma and ocular hypertension due to their potent IOP-lowering effects, once-daily administration, and favorable systemic side-effect profile. frontiersin.orgophthalmologytimes.comnih.gov

The therapeutic efficacy of PGF2α analogues like latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075) lies in their ability to significantly reduce IOP by enhancing uveoscleral outflow. frontiersin.orgnih.govophthalmologytimes.com By activating prostanoid FP receptors in the ciliary muscle, iris root, and sclera, these drugs initiate a signaling cascade that leads to the remodeling of the extracellular matrix. researchgate.netfrontiersin.orgnih.gov This remodeling reduces the resistance to aqueous humor outflow through the unconventional pathway, thereby lowering IOP by up to 30-33%. ophthalmologytimes.comconshohockeneye.com

Comparative IOP-Lowering Efficacy of PGF2α Analogues
PGF2α AnalogueReported IOP ReductionReference
Latanoprost25% to 32% ophthalmologytimes.com
Travoprost25% to 32% ophthalmologytimes.com
Bimatoprost27% to 33% ophthalmologytimes.com
Tafluprost (B1681877)25% to 32% ophthalmologytimes.com

Corneal Biomechanical Properties

Recent research indicates that Prostaglandin F2α analogues can influence the biomechanical properties of the cornea. Studies have shown that long-term topical therapy with these agents may lead to a decrease in corneal stiffness. nih.gov This effect is thought to be related to the activation of prostaglandin receptors in the corneal stroma, which can lead to the degradation of collagen and remodeling of the extracellular matrix. liverpool.ac.ukplos.org

A study investigating the effects of travoprost and tafluprost on ex-vivo rabbit corneas found that both analogues resulted in a lower tangent modulus, indicating reduced stiffness, and larger stromal interfibrillar spacing. liverpool.ac.uk Another study using a dynamic Scheimpflug analyzer on patients with open-angle glaucoma found a significant decrease in the stress-strain index (SSI) after six months of prostaglandin analogue therapy, further supporting the hypothesis that these drugs decrease corneal stiffness. nih.gov These changes in corneal biomechanics are important as they can affect the accuracy of intraocular pressure measurements. nih.govplos.org

Melanogenesis and Hyperpigmentation in Ocular Tissues

The use of Prostaglandin F2α and its analogues is associated with increased pigmentation in various ocular and periocular tissues. nih.govnih.gov This effect is a result of stimulated melanogenesis, the process of melanin (B1238610) production. nih.govresearchgate.net

Iris Hyperpigmentation: PGF2α analogues can cause a gradual darkening of the iris, particularly in individuals with mixed-color irides (e.g., green-brown, yellow-brown). nih.govelsevierpure.com This color change is due to an increase in the melanin content within the stromal melanocytes of the iris. nih.gov Studies suggest that PGF2α stimulates melanogenesis by upregulating the transcription of the tyrosinase gene, a key enzyme in melanin synthesis. nih.govresearchgate.net This pigmentation change is often permanent. nih.gov

Periocular Hyperpigmentation: Darkening of the periorbital skin and increased growth and pigmentation of eyelashes are also well-documented effects. researchgate.netuiowa.edu These changes are also attributed to the stimulation of melanogenesis in the skin and hair follicles. researchgate.net PGF2α receptors have been identified in the inner root sheath of eyelash hair follicles. researchgate.net

Prostaglandin-Associated Periorbitopathy (PAP): A constellation of changes in the periorbital region, termed prostaglandin-associated periorbitopathy (PAP), has been linked to the use of PGF2α analogues. uiowa.eduaao.org These changes include deepening of the upper eyelid sulcus, periorbital fat atrophy, mild enophthalmos (sunken appearance of the eye), and upper lid ptosis (drooping). uiowa.eduaao.orgmedsafe.govt.nz The underlying mechanism is believed to be the inhibition of adipogenesis (fat cell formation) and the shrinking of existing fat cells, leading to a loss of orbital fat volume. aao.orgmedsafe.govt.nzoftalmoloji.org These effects are often more noticeable in patients receiving unilateral treatment. aao.org

Gastrointestinal System

Gastric Mucosal Integrity and Protection

Prostaglandins, including PGF2α, play a crucial role in maintaining the integrity and protection of the gastric mucosa. nih.govresearchtrends.net This protective function, often termed "cytoprotection," is independent of the inhibition of gastric acid secretion. nih.govnih.gov The gastric and duodenal tissues naturally produce prostaglandins, primarily PGE2 and PGF2α. nih.gov

The mechanisms by which prostaglandins protect the gastric mucosa are multifaceted and involve bolstering the mucosal defense system:

Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins stimulate the secretion of mucus and bicarbonate from epithelial cells. nih.govresearchgate.netyoutube.com This creates a protective barrier that neutralizes acid at the cell surface. youtube.com

Increased Mucosal Blood Flow: They help maintain adequate blood flow to the mucosa, which is essential for delivering oxygen and nutrients and removing harmful substances. researchgate.net

Cellular Restitution: Prostaglandins can accelerate the process of epithelial cell migration to repair mucosal damage. researchgate.net

Trophic Effects: They may have trophic (growth-promoting) effects on the gastric mucosa. nih.gov

The importance of endogenous prostaglandins is highlighted by the fact that nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit prostaglandin synthesis, can lead to diminished mucosal defense and an increased risk of peptic ulcers. youtube.com

Impact of Alcohol on Gastric Prostaglandin Synthesis

Experimental studies support the hypothesis that a reduction in prostaglandin production may play a role in gastric mucosal injury induced by alcohol. nih.gov Chronic alcohol misuse is associated with a significantly diminished capacity for prostaglandin synthesis within the gastric mucosa. nih.govnih.gov This alcohol-induced decrease in prostaglandin synthesis is modulated by the presence and severity of gastritis. nih.govnih.gov

Research involving 56 alcoholic patients and 66 non-alcoholic subjects provided insight into the synthesis rates of Prostaglandin E2 (PGE2) and Prostaglandin F2alpha (PGF2α). nih.gov In alcoholic patients who had abstained for less than five days, the synthesis of both prostaglandins was significantly reduced compared to the non-alcoholic group with normal mucosa; specifically, PGE2 synthesis was reduced by 40% and PGF2α synthesis by 42%. nih.govnih.gov

The presence of severe gastritis further influenced these levels. In non-alcoholic patients with severe gastritis, PGE2 synthesis increased by 30%, while PGF2α synthesis decreased by 42.5%. nih.govnih.gov However, in alcoholic patients who also had severe gastritis, PGE2 synthesis was depressed by nearly 60% when compared to the non-alcoholic group with severe gastritis. nih.govnih.gov These findings indicate that chronic alcohol consumption significantly impairs the stomach's ability to produce these protective compounds. nih.gov Further studies have shown that alcohol stimulation can decrease the production of endogenous prostaglandins, leading to damage of the mucosal barrier and further gastric injury. mdpi.com

Table 1: Effect of Chronic Alcohol Misuse and Gastritis on Gastric Prostaglandin Synthesis
Patient GroupConditionChange in PGE2 SynthesisChange in PGF2α Synthesis
Alcoholic Patients (abstained <5 days)Normal Mucosa-40%-42%
Non-alcoholic PatientsSevere Gastritis+30%-42.5%
Alcoholic PatientsSevere Gastritis-60% (compared to non-alcoholic/severe gastritis)Not specified

Dermal and Hair Biology

Prostaglandin F2alpha (PGF2α) and its analogues have been identified as potent stimulators of hair growth. researchgate.netresearchgate.net The discovery of their effects on hair was serendipitous, stemming from the observation of increased eyelash growth as a side effect in patients treated with PGF2α analogues for ocular hypertension. jddonline.com This has led to the exploration of their therapeutic applications in various hair-related conditions. researchgate.netnih.gov

Hair Growth Stimulation (Hypertrichosis)

The primary mechanism by which PGF2α stimulates hair growth is by prolonging the anagen (growth) phase of the hair cycle. jddonline.comhairlosscure2020.com Analogues of PGF2α, such as latanoprost and bimatoprost, have been shown to stimulate dormant follicles in the telogen (resting) phase to transition into the anagen phase. researchgate.net In murine models, PGF2α and its analogues demonstrated stimulatory effects on hair follicles in both telogen and anagen stages, promoting the conversion from telogen to anagen. researchgate.netnih.gov This action leads to an increase in the number, length, and thickness of hairs, a condition known as hypertrichosis. nih.gov The stimulatory effects are mediated through prostanoid receptors located in the hair follicle, which, when activated, stimulate cell division and growth. researchgate.netresearchgate.net

Treatment of Alopecia Types (Androgenic Alopecia, Alopecia Areata, Chemotherapy-Induced Alopecia)

The hair growth-promoting properties of PGF2α have made it a candidate for treating various forms of alopecia. researchgate.netnih.gov

Androgenic Alopecia (AGA): Dysregulation of prostaglandins may contribute to the pathogenesis of AGA. jddonline.com In individuals with AGA, there are often increased levels of Prostaglandin D2 (PGD2), which inhibits hair growth, and reduced levels of PGE2 and PGF2α, which promote it. jddonline.comnih.gov PGF2α analogues like latanoprost have been shown in clinical studies to increase hair density in patients with AGA by prolonging the anagen phase. nih.govfrontiersin.org

Alopecia Areata: This autoimmune condition is characterized by hair loss in specific areas. nih.gov Latanoprost has been found to be effective in treating alopecia areata. nih.gov The immunomodulatory effects of prostaglandins may also play a role in mitigating the autoimmune destruction of hair follicles. nih.gov

Chemotherapy-Induced Alopecia (CIA): Bimatoprost, a synthetic analogue of PGF2α, is used to treat eyelash hypotrichosis and has been explored for scalp alopecia, including CIA. nih.gov While some treatments like minoxidil (B1677147) are recommended after chemotherapy to encourage regrowth, PGF2α analogues are considered a promising application for managing CIA. nih.govavensonline.org

Table 2: Role of PGF2α in Different Types of Alopecia
Type of AlopeciaMechanism of PGF2α ActionObserved Effects of PGF2α Analogues
Androgenic AlopeciaProlongs anagen phase, counteracts inhibitory PGD2Increased hair density
Alopecia AreataStimulates hair follicles, potential immunomodulatory effectsEffective in promoting regrowth
Chemotherapy-Induced AlopeciaStimulates dormant follicles into anagen phasePromising application for regrowth

Hypopigmentation Disorders (Vitiligo)

The side effect of hyperpigmentation observed with PGF2α analogues used for glaucoma prompted research into their use for hypopigmentation disorders like vitiligo. researchgate.netresearchgate.net Vitiligo is a condition characterized by the loss of skin melanocytes, resulting in depigmented patches. nih.govdntb.gov.ua PGF2α analogues are believed to work by binding to prostaglandin F receptors on melanocytes, which stimulates melanocyte dendricity and increases tyrosinase activity, a key enzyme in melanin production. researchgate.net

Studies have shown that PGF2α analogues can be an effective treatment for vitiligo, either used alone or in combination with other therapies like narrowband UVB phototherapy. researchgate.netnih.govspringermedizin.de Intralesional injections of PGF2α combined with NBUVB therapy have shown statistically significant improvement in repigmentation compared to NBUVB alone. researchgate.net This suggests that PGF2α can shorten the duration of conventional phototherapy. researchgate.net While generally promoting pigmentation, there have been rare paradoxical reports of periocular hypopigmentation with latanoprost use. jscholaronline.org

Neurological System (Limited Data)

The role of Prostaglandin F2α in the central nervous system is complex and not fully understood, with some conflicting data regarding its effects.

Implication in Seizure Disorders

Research into the role of PGF2α in seizure disorders has yielded varied results. One study measured PGF2α levels in the cerebrospinal fluid (CSF) of children with febrile convulsions, epilepsy, and meningitis. nih.gov The results indicated a significant increase in CSF PGF2α levels in children with simple (4.5-fold increase) and complex (2.5-fold increase) febrile convulsions compared to those with non-neurological diseases. nih.gov Conversely, no such increase was observed in children with epilepsy. nih.gov This suggests that PGF2α may be involved in the pathophysiology of febrile convulsions but not chronic epilepsy. nih.gov

However, other experimental reports present a conflicting view, with some studies suggesting that PGF2α administration can cause seizure aggravation or abolish the anticonvulsant effects of other prostaglandins. nih.gov Yet another set of studies proposes that elevated levels of PGF2α might have an anticonvulsant action. nih.gov Much of the PGF2α in the brain is derived from the reduction of PGE2. nih.gov Given these contradictory findings, the precise role of PGF2α and its FP receptor in seizure activity remains controversial and requires further investigation. nih.gov

Prostaglandin F2 Alpha Analogues and Structure Activity Relationships Sar

Overview of PGF2α Analogue Development

Prostaglandin (B15479496) F2α (PGF2α) is a naturally occurring bioactive lipid involved in a wide array of physiological and pathological processes, including inflammation, vascular tone regulation, and parturition. nih.gov Its potent biological activities have made it and its corresponding FP receptor attractive targets for therapeutic intervention. However, the therapeutic utility of the native PGF2α molecule is limited by its rapid metabolic degradation and its lack of receptor selectivity, leading to a broad range of side effects.

This has driven the development of synthetic PGF2α analogues, which are structurally modified versions of the parent compound. nih.gov The primary goals of this extensive research have been to create molecules with enhanced chemical and metabolic stability, greater selectivity for the FP receptor over other prostanoid receptors (e.g., EP, DP, TP), and an improved therapeutic index for specific clinical applications, such as the treatment of glaucoma. nih.gov Through systematic structural modifications, researchers have been able to dissect the relationship between molecular structure and biological activity, leading to the creation of highly potent and selective drugs. nih.govepa.gov These efforts have not only yielded successful pharmaceuticals but have also provided deeper insights into the molecular mechanisms of FP receptor activation. nih.gov

Structural Modifications and Resultant Biological Activity

The structure-activity relationship (SAR) of PGF2α is complex, with the molecule's biological activity being highly sensitive to modifications at several key positions. The core structure consists of a cyclopentane (B165970) ring and two side chains, the alpha-chain (terminating in a carboxylic acid) and the omega-chain (terminating in a hydrocarbon tail). Alterations to either chain or the ring can dramatically influence receptor binding, potency, and selectivity.

The carboxylic acid group at the C-1 position of the alpha-chain is traditionally considered essential for high-affinity binding and activation of the FP receptor. nih.gov However, research into analogues where this group is replaced has revealed an unexpected and unique activity profile.

When the C-1 carboxyl group (-COOH) of PGF2α is replaced with a non-acidic hydroxyl group (-OH), forming Prostaglandin F2α alcohol (PGF2α 1-OH), or a methoxy (B1213986) group (-OCH3), there is a profound decrease in activity at the FP receptor. nih.gov Studies on recombinant feline and human FP receptors showed these C-1 modified analogues to be approximately 1,000 times less potent than analogues with an intact carboxyl group, such as 17-phenyl PGF2α. researchgate.net

Despite this dramatically reduced potency at the FP receptor, PGF2α alcohol and its methoxy counterpart exhibited potent contractile effects in certain isolated tissues, such as the cat lung parenchymal strip, with a potency similar to classical FP receptor agonists. nih.govresearchgate.net This suggests that the activity of these C-1 modified analogues in specific tissues may be mediated by a different, yet unidentified, receptor or pathway, setting them apart from traditional PGF2α analogues. nih.gov Further investigation confirmed that the activity was not due to conversion back to the free acid (PGF2α) and could not be attributed to interactions with other known prostanoid receptors (DP, EP1-4, IP, or TP). nih.govresearchgate.net

Esterification of the C-1 carboxyl group is another common modification strategy. This creates a more lipophilic prodrug that can better penetrate tissues like the cornea. drugbank.com Once in the target tissue, endogenous esterases hydrolyze the ester to release the biologically active free acid. drugbank.comnih.gov

Comparative Potency of C-1 Modified PGF2α Analogues
CompoundModification at C-1Relative Potency at Recombinant FP ReceptorActivity in Cat Lung Parenchyma
17-phenyl PGF2αCarboxylic Acid (-COOH)HighPotent Contraction
PGF2α alcohol (PGF2α 1-OH)Hydroxyl (-OH)~1000x less potentPotent Contraction
PGF2α 1-OCH3Methoxy (-OCH3)>1000x less potentPotent Contraction

The stereochemistry of the hydroxyl groups on the cyclopentane ring is critical for biological activity. PGF2α has hydroxyl groups at positions C-9, C-11, and C-15. The specific three-dimensional orientation of these groups, particularly the 9α and 11α hydroxyls, is crucial for proper binding to the FP receptor. nih.gov Inversion of the stereochemical configuration at these centers, for instance, creating a 9β or 11β epimer, typically leads to a significant reduction or complete loss of agonist activity at the FP receptor. This high degree of stereoselectivity underscores the precise structural requirements of the receptor's binding pocket. nih.gov

Modification of the omega-chain has been a highly successful strategy for developing potent and selective FP receptor agonists. Replacing the terminal alkyl portion of the omega-chain with an aromatic ring, such as a phenyl group, can significantly enhance the compound's affinity and efficacy at the FP receptor. nih.gov

A series of phenyl-substituted PGF2α analogues were found to have a powerful intraocular pressure-lowering effect. nih.gov These compounds, such as 17-phenyl-18,19,20-trinor-PGF2α, demonstrated greater selectivity for the FP receptor compared to the native PGF2α. This increased selectivity results in a much-improved therapeutic index, particularly in ocular applications, by minimizing off-target effects associated with other prostanoid receptors. nih.gov The presence of the aromatic ring is believed to provide additional favorable interactions within the binding site of the FP receptor.

Specific Analogue Examples and Their Research Contexts

Latanoprost (B1674536) is a highly successful PGF2α analogue used clinically for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. nih.govnih.gov Its development represents a culmination of the SAR principles discussed above.

Latanoprost incorporates two key structural modifications:

C-1 Carboxyl Group Modification : It is an isopropyl ester prodrug. drugbank.comnih.gov This esterification makes the molecule more lipophilic, facilitating its absorption through the cornea. In the eye, it is hydrolyzed by esterases to its biologically active free acid form, latanoprost acid. drugbank.comnih.gov

Omega-Chain Modification : It is a phenyl-substituted analogue, specifically 17-phenyl-18,19,20-trinor PGF2α isopropyl ester. arvojournals.org This modification significantly increases its potency and selectivity for the FP receptor. nih.gov

The combination of these modifications results in a drug with high efficacy and an advantageous therapeutic profile. Latanoprost acid is a potent and highly selective agonist for the FP receptor, with significantly less activity on other prostanoid receptors compared to the parent PGF2α molecule. arvojournals.org This selectivity is crucial for its clinical success, as it reduces the incidence of side effects caused by the activation of other receptors. arvojournals.org Recent structural biology studies have provided high-resolution views of how latanoprost acid binds to the FP receptor, furthering the understanding of its mechanism and receptor selectivity. nih.gov

Receptor Selectivity Profile of Latanoprost Acid vs. PGF2α
CompoundFP Receptor Agonist Activity (EC50, nM)EP1 Receptor Agonist Activity (EC50, nM)TP Receptor Agonist Activity (EC50, nM)
PGF2α3.61500230
Latanoprost Acid3.1>10000>10000

Data adapted from structure-activity studies. arvojournals.org A lower EC50 value indicates higher potency.

Bimatoprost (B1667075)

Bimatoprost is a synthetic structural analogue of prostaglandin F2α. wikipedia.orgnih.gov It is technically classified as a prostamide, which is chemically similar to prostaglandins (B1171923). wikipedia.org Structurally, it is a monocarboxylic acid amide. nih.gov A key feature is the substitution of the carboxylic acid group with an ethyl amide group. chemignition.com Bimatoprost is believed to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways. nih.govfda.govdrugbank.com Unlike many other PGF2α analogues, it does not appear to act on the prostaglandin F (FP) receptor but is thought to mimic the body's own prostamides. wikipedia.org In the eye, it is hydrolyzed to its active form, bimatoprost acid. nih.gov

Table 1: Bimatoprost Identifiers

Identifier Value
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl]cyclopentyl]-5-N-ethylheptenamide
Molecular Formula C25H37NO4
Molecular Weight 415.58 g/mol
CAS Number 155206-00-1

Travoprost (B1681362)

Travoprost is a synthetic isopropyl ester prodrug of a PGF2α analogue. drugbank.comnih.gov Its structure features a prostaglandin F2α backbone with an isopropyl ester group, which enhances its lipophilicity and allows for efficient penetration through the cornea. chemignition.com It is also characterized by the replacement of the pentyl group with a 3-(trifluoromethyl)phenoxymethyl group. nih.gov Once absorbed, it is hydrolyzed by esterases in the cornea to its biologically active free acid, which is a selective and potent full agonist for the prostaglandin FP receptor. drugbank.comwikipedia.orgrxlist.com This binding activity increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. drugbank.comchemignition.com Travoprost shows high selectivity for the FP receptor with no significant affinity for other prostanoid receptors. drugbank.comnih.gov

Table 2: Travoprost Identifiers

Identifier Value
IUPAC Name Isopropyl (Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl}hept-5-enoate
Molecular Formula C26H35F3O6
Molecular Weight 500.555 g·mol−1
CAS Number 157283-68-6

Carboprost (B24374)

Carboprost is a synthetic prostaglandin analogue of PGF2α. wikipedia.orgslideshare.net Specifically, it is the (15S)-15-methyl analogue of PGF2α. tga.gov.aunih.gov This methylation at the C-15 position is a critical structural modification that prevents the enzymatic oxidation of the 15-hydroxyl group, a key step in the metabolic deactivation of natural prostaglandins. wikipedia.org This structural change makes carboprost more resistant to metabolism, thus prolonging its action. tga.gov.au It functions as an oxytocic agent by binding to prostaglandin receptors, likely the prostaglandin E2 receptor, on myometrial smooth muscle cells, causing them to contract. nih.govnih.gov

Table 3: Carboprost Identifiers

Identifier Value
IUPAC Name (5Z,9α,11α,13E,15S)-9,11,15-Trihydroxy-15-methylprosta-5,13-dien-1-oic acid
Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
CAS Number 35700-23-3

Cloprostenol

Cloprostenol is a synthetic analogue of prostaglandin F2α that functions as a potent luteolytic agent, meaning it causes the regression of the corpus luteum. wikipedia.org Structurally, it is a racemic mixture of two optically active isomers, d-cloprostenol (B24006) and l-cloprostenol. The d-cloprostenol (or (+)-cloprostenol) enantiomer is the component primarily responsible for the compound's biological activity. glpbio.com It is a selective agonist at the prostaglandin F receptor. glpbio.com The biological activity of d-cloprostenol is approximately 3.5 times greater than that of the racemic mixture.

Table 4: Cloprostenol Identifiers

Identifier Value
IUPAC Name (5Z)-7-{(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-Chlorophenoxy)-3-hydroxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl}-5-heptenoic acid
Molecular Formula C22H29ClO6
Molecular Weight 424.915 g/mol
CAS Number 40665-92-7

PhXA34 and PhXA41

PhXA34 and PhXA41 are two novel phenyl-substituted PGF2α-isopropyl ester analogues. nih.gov PhXA41 is specifically identified as 13,14-dihydro-17-phenyl-18,19,20-trinor-prostaglandin F2α-1-isopropyl ester. epa.gov Both compounds have been shown to significantly reduce intraocular pressure in a dose-dependent manner. nih.gov Research indicates that PhXA41 is at least 1.5 times more potent in its ocular hypotensive effect than PhXA34. nih.gov The mechanism of action for these analogues, demonstrated in studies with PhXA41, involves an increase in uveoscleral outflow without affecting aqueous flow or tonographic outflow facility. epa.gov

Table 5: PhXA34 and PhXA41 Identifiers

Identifier Value
Chemical Class Phenyl-substituted PGF2α-isopropyl ester analogues
Known Analogue PhXA41: 13,14-dihydro-17-phenyl-18,19,20-trinor-prostaglandin F2α-1-isopropyl ester

Prostaglandin F2 Alpha Alcohol: Specific Research and Disputed Receptor Mechanisms

Prostaglandin F2α alcohol is an analogue of PGF2α where the carboxylic acid moiety at the C-1 position is replaced by a primary alcohol group. medchemexpress.com This fundamental structural change significantly alters the molecule's chemical properties, particularly its acidity and potential for receptor interaction. The carboxylic acid group of PGF2α is generally considered critical for high-affinity binding to the FP receptor. Modifying this group is a key strategy in structure-activity relationship studies to probe the requirements for receptor activation and to develop analogues with different pharmacological profiles.

Status as a Weak Agonist in Rat Uterus

Prostaglandin F2α is a potent contractile agent in the myometrium of the pregnant rat. nih.gov Its action involves stimulating the uterine smooth muscle, an effect that increases in sensitivity as gestation progresses toward term. nih.gov The levels and activity of PGF2α in the rat uterus are tightly regulated, notably by progesterone (B1679170), which helps maintain uterine quiescence during pregnancy by inhibiting PGF2α production and increasing its metabolic breakdown. nih.gov

The conversion of the C-1 carboxylic acid of PGF2α to a primary alcohol to form PGF2α alcohol results in a compound with attenuated activity. The carboxylic acid is a key functional group for the potent agonistic activity of PGF2α at its receptor. Its replacement with a neutral alcohol group would be expected to significantly reduce binding affinity and intrinsic activity. Therefore, in comparison to the potent contractile effects of the parent compound PGF2α on the rat uterus, PGF2α alcohol is characterized as a weak agonist.

Ocular Hypotensive Properties and Debate on Receptor Mediation

Prostaglandin F2alpha (PGF2α) analogues are potent ocular hypotensive agents, primarily used in the management of glaucoma. Their efficacy is intrinsically linked to their chemical structure, and extensive research has been dedicated to understanding the structure-activity relationships (SAR) that govern their therapeutic effects. A significant area of scientific discussion revolves around the precise receptor-mediated pathways responsible for their intraocular pressure (IOP)-lowering capabilities.

The primary mechanism of action for many PGF2α analogues is believed to be the enhancement of uveoscleral outflow of aqueous humor. This action is largely attributed to their agonistic activity at the prostaglandin F receptor (FP receptor). Modifications to the PGF2α molecule have been systematically explored to optimize potency and selectivity for the FP receptor.

A key structural modification involves the omega (ω) chain of the PGF2α molecule. Replacement of part of the ω-chain with a benzene (B151609) ring has been shown to alter the potency and receptor profile. nih.gov The position of this benzene ring is critical, with the optimal placement being at carbon-17, as seen in 17-phenyl-18,19,20-trinor PGF2α isopropyl ester, which demonstrates a significantly higher therapeutic index compared to PGF2α or its ester. nih.gov Further substitutions on this phenyl ring can also influence biological activity. For instance, the introduction of a methyl group at the 2 or 3-position of the benzene ring results in compounds with greater biological activity than those with a methyl group at the 4-position. nih.gov

The following table summarizes the receptor binding affinities and functional potencies of the active acid forms of several PGF2α analogues at various prostanoid receptors.

Table 1: Receptor Binding Affinities and Functional Potencies of PGF2α Analogue Active Acids

Compound FP Receptor Binding Affinity (Ki, nM) FP Receptor Functional Potency (EC50, nM) EP1 Receptor Functional Potency (EC50, nM) EP3 Receptor Binding Affinity (Ki, nM)
Travoprost acid 35 1.4 - 3.6 >10,000 3501
Latanoprost acid 98 32 - 124 119 >10,000
Bimatoprost acid 83 2.8 - 3.8 2.7 387

Data sourced from Sharif et al., 2003. nih.gov

Further evidence supporting a more complex receptor mediation landscape comes from studies showing that a diverse range of prostanoid receptor-selective agonists, including those for DP, EP1, EP2, and EP3 receptors, can also lower IOP in animal models. nih.gov This suggests that multiple prostanoid receptor subtypes may be involved in the regulation of intraocular pressure. nih.gov For instance, bimatoprost's free acid has been shown to have affinity for the EP1 and EP3 receptors in addition to the FP receptor. nih.gov This has led to the hypothesis that the ocular hypotensive action of some PGF2α analogues may be a result of their activity at multiple prostanoid receptors.

Prodrug and Codrug Design Strategies for PGF2α Derivatives

To enhance the therapeutic efficacy of PGF2α and its analogues, various prodrug and codrug design strategies have been employed. These strategies primarily aim to improve the ocular bioavailability of the active compounds by overcoming the physiological barriers of the eye, particularly the cornea.

The native PGF2α is a polar molecule with poor corneal penetration. nih.gov A common and effective prodrug strategy involves the esterification of the C-1 carboxylic acid group. This modification increases the lipophilicity of the molecule, thereby enhancing its ability to penetrate the lipophilic corneal epithelium. Once inside the cornea, endogenous esterases hydrolyze the ester bond, releasing the biologically active free acid form of the prostaglandin. nih.gov Latanoprost and travoprost are classic examples of isopropyl ester prodrugs of PGF2α analogues. nih.gov

The choice of the ester promoiety can significantly impact the corneal penetration and metabolic stability of the prodrug. Studies have shown that various ester prodrugs of PGF2α can penetrate the rabbit cornea 4- to 83-fold faster than the parent PGF2α. nih.gov Interestingly, a direct correlation between lipophilicity and corneal permeability is not always observed. nih.gov The metabolic stability of the prodrug is also a critical factor. For instance, the 1,11-lactone and the 11,15-dipivaloyl ester of PGF2α have been identified as being more metabolically stable than the 1-isopropyl ester. nih.gov

Table 2: Corneal Permeability and Metabolic Stability of PGF2α Prodrugs

Prodrug Corneal Penetration Enhancement (vs. PGF2α) Metabolic Stability
PGF2α 1-isopropyl ester High Moderate
PGF2α 1,11-lactone High High
PGF2α 11,15-dipivaloyl ester Moderate High
PGF2α 15-pivaloyl ester High Moderate
PGF2α 15-acetyl ester Low Moderate
PGF2α 15-valeryl ester High Low

Data based on findings from Jarvinen et al., 1993. nih.gov

More recently, codrug design strategies have emerged as a promising approach to further enhance the IOP-lowering effects of PGF2α derivatives. A notable example is the development of nitric oxide (NO)-donating PGF2α analogues. cjnmcpu.com This strategy involves chemically linking a nitric oxide-donating moiety to the PGF2α analogue. The resulting codrug is designed to be cleaved in the eye, releasing both the PGF2α analogue and nitric oxide. This dual mechanism of action targets two different aqueous humor outflow pathways: the PGF2α analogue enhances uveoscleral outflow, while nitric oxide is believed to increase trabecular meshwork outflow. cjnmcpu.com

Latanoprostene bunod is a clinically approved codrug of latanoprost and a nitric oxide-donating butanediol (B1596017) mono-nitrate. cjnmcpu.com Clinical studies have demonstrated that latanoprostene bunod produces a statistically significant greater reduction in mean diurnal IOP compared to latanoprost alone. arvojournals.org Another nitric oxide-donating PGF2α analogue in development is NCX 470, which is a codrug of bimatoprost. nih.gov Preclinical studies have shown that NCX 470 is more effective at lowering IOP than an equimolar dose of bimatoprost in various animal models. nih.gov

Table 3: Efficacy of Nitric Oxide-Donating PGF2α Codrugs

Codrug Parent Drug Mechanism of Action Additional IOP Reduction vs. Parent Drug
Latanoprostene bunod Latanoprost PGF2α analogue + NO donor ~1 mmHg greater reduction in mean diurnal IOP arvojournals.org
NCX 470 Bimatoprost PGF2α analogue + NO donor More effective than equimolar bimatoprost in preclinical models nih.gov

Research Methodologies and Experimental Approaches

In Vitro Cellular and Tissue Models

In vitro models are fundamental for investigating the direct cellular and molecular effects of PGF2α and ethanol (B145695), eliminating the systemic complexities of a whole organism.

Primary cells and immortalized cell lines are crucial for examining the specific responses of different tissues to PGF2α and its modulation by substances like ethanol.

Myometrial Cells: The role of PGF2α in uterine physiology is extensively studied using primary human myometrial smooth muscle cells. Research shows that PGF2α is a key activator of inflammatory signaling pathways that precede labor. In cultured myometrial cells, PGF2α application leads to the activation of the NF-κB and MAP kinase pathways, evidenced by the phosphorylation of proteins like p65, p38, and ERK. This stimulation also increases the expression of cyclooxygenase-2 (COX-2), a critical enzyme for prostaglandin (B15479496) synthesis. Furthermore, PGF2α has been shown to induce a phenotypical switch in myometrial cells from a myofibroblast to a smooth muscle, pro-labor state, an effect that can be blocked by PGF2α receptor (FP) antagonists. The signaling mechanism involves Gαq and Gαi protein coupling and a subsequent increase in intracellular calcium concentration ([Ca2+]i), which is essential for its inflammatory and contractile effects.

Granulosa-lutein cells: To understand PGF2α's role in the corpus luteum, human granulosa-lutein cells are cultured to model their differentiation into luteal cells. Studies on these cells demonstrate that PGF2α exerts an inhibitory action on gonadotrophin-stimulated progesterone (B1679170) production. This effect is mediated through the activation of the protein kinase C (PKC) pathway. The expression of the PGF2α receptor (FPr) is low in follicular granulosa cells but increases significantly as they differentiate into luteal cells, which is crucial for the corpus luteum to respond to luteolytic signals. In cultured bovine luteinized granulosa cells, PGF2α treatment has been observed to decrease FPr mRNA expression.

Trophoblast Cells: The interaction between ethanol and placental trophoblast cells has been investigated using various cell lines. Studies indicate that ethanol exposure impairs the survival of trophoblast cells and reduces the expression of genes specific to different trophoblast subtypes. This suggests that alcohol can directly interfere with placental development. While direct studies on the combined effect of PGF2α and ethanol on these cells are limited, related research has shown that 8-iso-PGF2α, an isomer of PGF2α, can reduce the invasion of a choriocarcinoma trophoblast cell line (JAR cells) and decrease the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for implantation.

Cardiac Myocytes: The hypertrophic effect of PGF2α on the heart is studied using cultured neonatal rat ventricular myocytes. PGF2α stimulates protein synthesis and hypertrophic growth in these cells without affecting their proliferation. The mechanism involves the PGF-specific receptor (FP receptor), which is highly expressed in ventricular myocytes. PGF2α signaling in these cells promotes the expression of genes associated with cardiac hypertrophy, such as atrial natriuretic factor (ANF) and alpha-skeletal actin. PGF2α, primarily derived from cardiac fibroblasts, can also induce arrhythmias in cultured cardiac myocytes.

Table 1: Summary of In Vitro Cell Culture Studies on PGF2α

Cell Type Model System Key Findings
Myometrial Cells Primary human myometrial smooth muscle cells PGF2α activates NF-κB and MAP kinase pathways, increases COX-2 expression, and elevates intracellular Ca2+.
Granulosa-lutein cells Cultured human granulosa-lutein cells PGF2α inhibits progesterone production via the Protein Kinase C (PKC) pathway.
Trophoblast Cells Mouse trophoblast stem cell lines Ethanol impairs trophoblast survival and differentiation.
Cardiac Myocytes Cultured neonatal rat ventricular myocytes PGF2α stimulates hypertrophic growth and protein synthesis without cell proliferation.

The literature reviewed did not yield studies specifically investigating the combined effects of Prostaglandin F2alpha and alcohol in organ-cultured human corneas. However, research using related models provides some context. Studies on cultured bovine corneal endothelial cells have shown that PGF2α can stimulate cell proliferation. Conversely, separate studies on cultured human corneal epithelial cells demonstrate that brief exposure to ethanol decreases cell viability in a concentration-dependent manner by suppressing proliferation and inducing apoptosis and inflammation. These findings highlight the individual toxic effects of ethanol and the proliferative effects of PGF2α on corneal cells, but their interaction in an organ culture model remains to be investigated.

In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic effects and physiological consequences of the interplay between PGF2α and ethanol.

Genetically modified mouse models, particularly those with a targeted deletion of the PGF2α receptor (FP-/-), are powerful tools for elucidating the specific pathways through which PGF2α exerts its effects. Studies using FP-/- mice have demonstrated that the absence of this receptor can be neuroprotective in models of traumatic brain injury, resulting in significantly less hippocampal swelling compared to wildtype mice. In the context of prenatal alcohol exposure, research on FP receptor knockout mice has been used to investigate the role of specific inflammatory pathways in the behavioral changes associated with fetal alcohol spectrum disorders. Pharmacological blockade of the FP receptor in various mouse models has been shown to reduce inflammatory responses, suggesting that many of the pro-inflammatory effects of PGF2α are mediated directly through this receptor.

Various large animal models provide valuable insights that are often more translatable to human physiology.

Dairy Cows: Bovine models are frequently used in reproductive research. Studies in Holstein cows have shown that intravenous administration of ethanol stimulates an acute release of PGFM (a PGF2α metabolite). However, this ethanol-induced PGF2α release originates from extra-endometrial tissues and does not cause luteolysis (the regression of the corpus luteum). In contrast, direct administration of PGF2α effectively induces luteolysis. This model is crucial for differentiating between systemic and localized prostaglandin effects. Exogenous PGF2α administration in postpartum dairy cows has also been studied to evaluate its effects on hormone secretion, though it was found to have no direct effect on pituitary-ovarian function to enhance reproductive performance.

Pigs: Swine models are used to study the role of PGF2α in uterine function and parturition. In Landrace pigs, PGF2α injection was shown to cause a significant increase in the circulating concentration of oxytocin (B344502). This demonstrates a clear endocrine interaction that is relevant to uterine contractions and labor. The development of endometrial responsiveness to oxytocin, which is thought to promote the pulsatile luteolytic secretion of PGF2α, has been characterized in cyclic and pregnant gilts.

Rats: Rat models are extensively used to study ethanol-induced gastric injury. These studies show that concentrated ethanol causes severe damage to the microcirculation of the gastric glandular mucosa. While pretreatment with a large dose of PGF2β (a related prostaglandin) offered some reduction in the extent of capillary damage, it did not provide significant protection. Other studies investigating ethanol-induced ulcers have noted a significant decrease in gastric mucosal prostaglandin levels, and treatments that restore these levels can be gastroprotective.

Cats: Feline models have been instrumental in ophthalmological research. Topical administration of PGF2α in cats significantly lowers intraocular pressure for at least 24 hours. This hypotensive effect is associated with an increased facility of aqueous humor outflow, although this does not fully account for the pressure reduction. A notable side effect in this model is profound pupillary constriction.

Monkeys: Non-human primate models, such as the cynomolgus monkey, are critical for preclinical ophthalmology studies. Similar to cats, topical PGF2α administration in monkeys leads to a significant and lasting reduction in intraocular pressure. The mechanism is largely attributed to an increase in the uveoscleral outflow of aqueous humor, redirecting fluid from the conventional trabecular route.

Rabbits: Rabbit models have been used to investigate the effects of PGF2α on various physiological systems. In studies of the immune system, PGF2α was found to temporarily decrease the primary immune response to an antigen within the first 48 hours of administration. In reproductive studies, the rabbit oviduct was shown to be sensitive to the contractile effects of PGF2α, with the response being dependent on the animal's hormonal status.

Table 2: Summary of In Vivo Animal Model Research

Animal Model Area of Study Key Findings Related to PGF2α or Ethanol
Dairy Cow Reproduction / Endocrinology Ethanol stimulates PGF2α metabolite release but does not cause luteolysis.
Pig Reproduction / Endocrinology PGF2α injection increases circulating oxytocin levels.
Rat Gastroenterology Ethanol induces severe damage to gastric mucosal capillaries; PGF2β offers limited protection.
Cat Ophthalmology Topical PGF2α significantly lowers intraocular pressure and increases outflow facility.
Monkey Ophthalmology PGF2α lowers intraocular pressure primarily by increasing uveoscleral outflow.
Rabbit Immunology / Reproduction PGF2α temporarily decreases the primary immune response.

The use of pharmacological agents to inhibit prostaglandin synthesis, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), is a classic experimental approach. In studies on alcohol-induced morphological anomalies in mice, indomethacin was shown to antagonize birth defects caused by ethanol, but only at high doses, suggesting prostaglandin pathways are involved in some aspects of fetal alcohol syndrome. However, in studies of ethanol-induced gastric hyperemia in rats, indomethacin did not reduce the vascular response, indicating that prostaglandins (B1171923) are not the primary mediators of this specific acute effect of alcohol on the stomach lining. Furthermore, research in inbred mice has shown that the inhibition of prostaglandin synthesis by indomethacin does not affect voluntary alcohol consumption. In pseudopregnant rats, indomethacin prolongs the duration of pseudopregnancy by inhibiting the luteolytic action of endogenous PGF2α.

Biochemical and Molecular Techniques

The study of Prostaglandin F2alpha (PGF2α) involves a range of sophisticated biochemical and molecular techniques to elucidate its physiological roles, signaling pathways, and involvement in pathological processes. These experimental approaches allow for the precise measurement of PGF2α levels, analysis of its effects on gene expression, localization of its receptors, and assessment of its downstream cellular effects.

Enzyme-Linked Immunosorbent Assay (ELISA) for PGF2α Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantitative determination of PGF2α in various biological samples, including serum, plasma, and other biological fluids. cloud-clone.com The most common format for PGF2α measurement is the competitive inhibition ELISA. cloud-clone.com

Principle of Competitive ELISA for PGF2α:

In this assay, a microplate is pre-coated with a monoclonal antibody specific for PGF2α. cloud-clone.com When the biological sample or a standard solution containing a known concentration of PGF2α is added to the wells, it competes with a fixed amount of biotin-labeled PGF2α for binding to the antibody. cloud-clone.com Following an incubation period, any unbound components are washed away. Subsequently, avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated PGF2α that is bound to the antibody. cloud-clone.com The amount of bound HRP conjugate is inversely proportional to the concentration of PGF2α in the sample. cloud-clone.com After another wash step, a substrate solution is added, which reacts with the HRP to produce a color change. The intensity of the color is then measured spectrophotometrically, and the concentration of PGF2α in the sample is determined by comparing its absorbance to a standard curve. elkbiotech.com

Data Interpretation:

The concentration of PGF2α in the samples is calculated by plotting the optical density (OD) values against the corresponding concentrations of the standards to generate a standard curve. The OD values of the unknown samples are then used to extrapolate their PGF2α concentrations from this curve. A lower OD value indicates a higher concentration of PGF2α in the sample due to the competitive nature of the assay.

Table 1: Example of PGF2α ELISA Kit Specifications

ParameterSpecification
Assay Type Competitive Inhibition ELISA
Sample Types Serum, Plasma, Other Biological Fluids
Detection Range Varies by kit, typically in the pg/mL range
Specificity High for PGF2α
Instrumentation Microplate reader

Global Gene Expression Profiling (Microarrays, Quantitative PCR)

To understand the molecular mechanisms underlying the actions of PGF2α, researchers employ techniques that analyze changes in gene expression on a large scale.

Microarrays:

Microarray technology allows for the simultaneous analysis of the expression levels of thousands of genes in response to PGF2α treatment. This is achieved by hybridizing fluorescently labeled cDNA derived from control and PGF2α-treated cells to a microarray chip containing thousands of known gene sequences. The relative fluorescence intensity at each spot on the array corresponds to the expression level of a specific gene. This powerful tool has been used to identify novel genes and signaling pathways regulated by PGF2α in various tissues. For instance, microarray analysis has been instrumental in identifying differentially expressed genes in bovine corpus luteum following PGF2α administration, providing insights into the molecular events of luteolysis. researchgate.net

Quantitative PCR (qPCR):

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used to measure the expression levels of specific genes. nih.gov In the context of PGF2α research, qPCR is often used to validate the findings from microarray studies or to investigate the expression of specific target genes known to be involved in PGF2α signaling pathways. researchgate.netnih.gov The method involves reverse transcribing mRNA into cDNA, which is then amplified in the presence of a fluorescent dye that binds to double-stranded DNA. The fluorescence is measured in real-time during the PCR amplification, and the cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA. nih.gov

Table 2: Research Findings from Gene Expression Profiling in Response to PGF2α

TechniqueKey Findings
Microarrays Identification of numerous upregulated and downregulated genes in bovine luteal cells at different time points after PGF2α treatment, including transcription factors and chemokines. researchgate.net
qPCR Confirmed the differential expression of genes such as CAMKK2, YWHAZ, RGS2, and GNB1 in the bovine corpus luteum in response to exogenous PGF2α. researchgate.net
qPCR Demonstrated changes in the mRNA expression of PGF2α synthase (PGFS) and its receptor (PTGFR) in bovine preimplantation embryos, suggesting a role for PGF2α in early embryonic development. nih.gov

Immunohistochemistry for Receptor and Protein Localization

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within tissues. jpatholtm.org This method is crucial for identifying the specific cell types that express the PGF2α receptor (FP receptor) and other proteins involved in its signaling cascade, thereby providing a spatial context for its actions.

IHC Protocol Overview:

The IHC process generally involves several key steps. Tissue samples are first fixed and embedded in paraffin (B1166041) to preserve their structure. Thin sections of the tissue are then mounted on slides. To allow the antibody to access the target protein, an antigen retrieval step is often necessary to unmask the epitope. The tissue sections are then incubated with a primary antibody that specifically binds to the protein of interest (e.g., the FP receptor). Following this, a secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase) or a fluorophore and recognizes the primary antibody, is applied. Finally, a substrate is added that reacts with the enzyme to produce a colored precipitate at the site of the antigen, or in the case of fluorescence, the sample is visualized using a fluorescence microscope. bosterbio.comsigmaaldrich.com

Research Findings from IHC:

IHC studies have been instrumental in localizing the FP receptor in various tissues, providing critical information about the target cells for PGF2α action. For example, immunohistochemical staining has demonstrated the presence of the FP receptor in the interstitial or Leydig cells of the mouse testis. nih.gov In the rat oviduct, the PGF2α receptor has also been localized using this technique. nih.gov Furthermore, IHC has been used to show the disruption of cytoskeletal proteins like cytokeratin and vimentin (B1176767) in bovine luteal theca cells in response to PGF2α, suggesting a role in cellular structural changes. nih.gov

Assessment of Oxidative Stress Biomarkers (e.g., 8-iso-PGF2α)

8-iso-Prostaglandin F2α (8-iso-PGF2α) is a prostaglandin isomer that is considered a reliable biomarker of lipid peroxidation and oxidative stress in vivo. nih.govmdpi.com Unlike PGF2α, which is primarily synthesized via the enzymatic cyclooxygenase (COX) pathway, 8-iso-PGF2α is mainly produced through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. mdpi.com

Measurement and Significance:

The levels of 8-iso-PGF2α can be quantified in biological fluids such as urine and plasma using methods like ELISA and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comelkbiotech.com Elevated levels of 8-iso-PGF2α are associated with various pathological conditions characterized by increased oxidative stress. mdpi.com Interestingly, there is evidence that 8-iso-PGF2α can also be formed via enzymatic pathways, which can complicate its interpretation as a sole marker of oxidative stress. nih.gov Therefore, some studies suggest measuring the ratio of 8-iso-PGF2α to PGF2α to distinguish between chemical and enzymatic lipid peroxidation. nih.gov

Table 3: Comparison of PGF2α and 8-iso-PGF2α

FeatureProstaglandin F2α (PGF2α)8-iso-Prostaglandin F2α (8-iso-PGF2α)
Primary Synthesis Pathway Enzymatic (Cyclooxygenase)Non-enzymatic (Free radical-catalyzed lipid peroxidation)
Primary Biological Role Diverse physiological functionsBiomarker of oxidative stress
Measurement Methods ELISA, LC-MS/MSELISA, LC-MS/MS

Protein Kinase C (PKC) Activity Assays

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways. The binding of PGF2α to its G protein-coupled receptor can lead to the activation of phospholipase C, which in turn generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), leading to the activation of PKC.

Assay Principle:

PKC activity assays are designed to measure the enzymatic activity of PKC in cell lysates or purified enzyme preparations. abcam.com These assays typically utilize a specific peptide substrate for PKC and measure the transfer of a phosphate (B84403) group from ATP to this substrate. springernature.com Non-radioactive ELISA-based kits are commonly used, where a PKC-specific substrate is pre-coated on a microplate. abcam.com The sample containing PKC is added along with ATP, and the phosphorylated substrate is then detected using a specific antibody that recognizes the phosphorylated form of the substrate. abcam.com The amount of phosphorylation is proportional to the PKC activity in the sample.

Research Findings:

Studies have shown that PGF2α can trigger PKC activity in various cell types. For instance, in cultured mammalian cells, PGF2α has been demonstrated to activate both PKC and tyrosine kinase activity. nih.gov These findings suggest that the PKC signaling pathway is a significant downstream effector of PGF2α action, mediating its effects on processes such as cell proliferation and differentiation.

Calcium Mobilization Studies

A key signaling event following the activation of the PGF2α receptor is the mobilization of intracellular calcium ([Ca2+]i). This increase in cytosolic calcium concentration is a critical second messenger that triggers a wide range of cellular responses.

Methodology:

Calcium mobilization is typically studied using fluorescent calcium indicators. These are dyes that exhibit a change in their fluorescent properties upon binding to calcium ions. Cells are loaded with a calcium-sensitive dye, such as Fluo-4 or Fura-2. nih.gov Upon stimulation with PGF2α, the change in intracellular calcium concentration is monitored by measuring the fluorescence intensity using techniques like fluorescence microscopy or flow cytometry. An increase in fluorescence intensity indicates a rise in intracellular calcium levels.

Research Findings:

Studies have demonstrated that PGF2α can induce a rapid and transient increase in intracellular calcium in various cell types, including myometrial cells. frontiersin.org This calcium signal is essential for mediating the inflammatory responses triggered by PGF2α. By chelating intracellular and extracellular calcium, researchers can investigate the dependency of downstream signaling events, such as the activation of NF-κB and MAP kinases, on the PGF2α-induced calcium mobilization. frontiersin.org

Table 4: Common Fluorescent Dyes for Calcium Mobilization Studies

DyeExcitation Wavelength (nm)Emission Wavelength (nm)Key Feature
Fluo-4 ~494~516Large fluorescence intensity increase upon Ca2+ binding
Fura-2 Ratiometric (340/380)~510Ratiometric measurement reduces effects of uneven dye loading and photobleaching
Cal-520 ~492~514High sensitivity and excellent signal-to-noise ratio

Clinical Research Aspects (Excluding Dosage)

Prostaglandin F2alpha (PGF2α) analogs have been the subject of extensive clinical research, leading to their approval for various therapeutic applications. This section delves into the clinical studies of these analogs, their efficacy and safety profiles as evaluated in these studies, and the assessment of their common side effects, while intentionally omitting dosage information.

Clinical Studies of PGF2α Analogs (e.g., for glaucoma, hair growth, vitiligo)

The therapeutic potential of PGF2α analogs extends beyond their primary use in glaucoma management, with significant research conducted on their effects on hair growth and skin pigmentation disorders like vitiligo. nih.govresearchgate.net

Glaucoma:

Prostaglandin F2α analogs are a cornerstone in the medical management of glaucoma, a condition characterized by elevated intraocular pressure (IOP). researchgate.netnih.govnih.gov Clinical trials have consistently demonstrated their potent ocular hypotensive effects. researchgate.netnih.gov Analogs such as latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075) have been extensively studied in head-to-head comparison trials in patients with open-angle glaucoma or ocular hypertension. nih.govfrontiersin.org These studies form the basis of their widespread use as a first-line treatment for glaucoma. researchgate.netfrontiersin.org

Hair Growth:

The observation of eyelash hypertrichosis (increased growth) in glaucoma patients using PGF2α analogs led to investigations into their potential for treating hair loss. researchgate.netmdedge.comescholarship.org Clinical studies have since explored the use of these compounds for various forms of alopecia.

Androgenic Alopecia (AGA): Latanoprost has been shown in clinical studies to significantly increase hair density in patients with AGA. nih.gov One study reported a 12.3% increase in hair counts from baseline after treatment with DLQ01, a topical PGF2α analog, with 83% of subjects experiencing positive hair growth. mdpi.com

Alopecia Areata: A study on the use of 0.005% latanoprost solution for 12 weeks in patients with alopecia areata demonstrated enhanced hair density and regrowth. nih.gov

Eyelash Hypotrichosis: Bimatoprost is approved by the FDA for the treatment of eyelash hypotrichosis, a testament to the robust clinical evidence supporting its efficacy in promoting eyelash growth. researchgate.netnih.gov Prostaglandin analogs are believed to stimulate dormant hair follicles in the telogen (resting) phase to transition into the anagen (growth) phase. researchgate.net

A systematic review and meta-analysis of six randomized controlled trials confirmed that topical prostaglandin analogs significantly improve hair length and density in individuals with hair loss. frontiersin.orgnih.gov

Vitiligo:

The hyperpigmentation (darkening of the skin) observed as a side effect of PGF2α analogs in glaucoma treatment prompted research into their use for hypopigmentation disorders like vitiligo. nih.govmdpi.com Several studies have investigated the efficacy of topical PGF2α analogs, often in combination with other treatments.

A systematic review and meta-analysis of nine studies, including six randomized controlled trials, concluded that local prostaglandin analogs, used alone or as an add-on therapy, can be safe and effective for vitiligo. tmu.edu.tw The pooled analysis showed that these analogs significantly increased repigmentation when combined with narrowband ultraviolet B (NB-UVB) phototherapy compared to phototherapy alone. tmu.edu.tw Studies have also compared the efficacy of PGF2α with Prostaglandin E2 (PGE2) in treating stable vitiligo, with both showing significant effectiveness when combined with NB-UVB phototherapy. mdpi.comnih.gov

ConditionPGF2α Analog StudiedKey Findings from Clinical StudiesReferences
GlaucomaLatanoprost, Travoprost, BimatoprostDemonstrated potent ocular hypotensive effects and are considered a first-line treatment. researchgate.netnih.govfrontiersin.org
Androgenic AlopeciaLatanoprost, DLQ01Significant increase in hair density and positive hair growth observed. nih.govmdpi.com
Alopecia AreataLatanoprostEnhanced hair density and regrowth after 12 weeks of treatment. nih.gov
Eyelash HypotrichosisBimatoprostFDA-approved for promoting eyelash growth. researchgate.netnih.gov
VitiligoLatanoprost, BimatoprostEffective in promoting repigmentation, especially when combined with NB-UVB phototherapy. researchgate.netmdpi.comtmu.edu.tw

Evaluation of Efficacy and Safety Profiles (without dosage details)

The efficacy and safety of PGF2α analogs have been rigorously evaluated in numerous clinical trials.

Efficacy:

Glaucoma: A meta-analysis of 15 randomized controlled trials found that bimatoprost, latanoprost, and travoprost were equivalent in their efficacy in reducing intra-ocular pressure in patients with open-angle glaucoma or ocular hypertension. nih.gov Long-term therapy with bimatoprost has been suggested to be the most effective, followed by latanoprost and travoprost. frontiersin.org

Hair Loss: A meta-analysis of six randomized controlled trials demonstrated that prostaglandin analogs significantly improved hair length and density compared to placebo. frontiersin.orgnih.gov

Vitiligo: A systematic review and meta-analysis showed that local prostaglandin analogs significantly increased repigmentation when used with NB-UVB phototherapy. tmu.edu.tw Their repigmentation efficacy was not significantly different from that of topical tacrolimus. tmu.edu.tw

Safety:

Prostaglandin analogs generally have a favorable safety profile, particularly concerning systemic side effects, which are minimal. frontiersin.org A meta-analysis of treatments for hair loss found no significant difference in adverse events between the prostaglandin analog group and the control group. frontiersin.orgnih.gov Similarly, a systematic review on vitiligo treatment reported no severe adverse effects in the eligible studies. researchgate.net The majority of side effects associated with PGF2α analogs are localized to the site of application.

ConditionEfficacy ProfileSafety ProfileReferences
GlaucomaEquivalent efficacy among bimatoprost, latanoprost, and travoprost in reducing intraocular pressure.Optimal safety profile in terms of systemic adverse events. nih.govfrontiersin.org
Hair LossSignificantly improved hair length and density compared to placebo.No significant difference in adverse events compared to placebo. frontiersin.orgnih.gov
VitiligoSignificantly increased repigmentation with NB-UVB phototherapy; comparable to topical tacrolimus.No severe adverse effects reported in a systematic review. researchgate.nettmu.edu.tw

Assessment of Side Effects (e.g., hypertrichosis, hyperpigmentation)

The use of PGF2α analogs is associated with several well-documented local side effects, primarily related to their effects on hair growth and pigmentation.

Hypertrichosis:

Hypertrichosis, the excessive growth of hair, is a common side effect of PGF2α analogs, particularly when used around the eyes for glaucoma. mdedge.comcolumbia.edu This effect manifests as a lengthening and thickening of the eyelashes. columbia.edusemanticscholar.org It is believed to be caused by the induction of the anagen (growth) phase in hair follicles that are normally in the telogen (resting) phase, as well as a prolongation of the anagen phase itself. semanticscholar.org While primarily affecting eyelashes, hypertrichosis has also been reported in adjacent adnexal hair. semanticscholar.org

Hyperpigmentation:

Hyperpigmentation, or the darkening of the skin and other tissues, is another frequently observed side effect. nih.govsemanticscholar.org

Periocular Hyperpigmentation: This refers to the darkening of the skin around the eyes and is a known side effect of PGF2α analogs like latanoprost and travoprost. mdpi.comsemanticscholar.org This is thought to result from increased melanogenesis (melanin production) and melanocyte proliferation. semanticscholar.org

Iridial Pigmentation: An increase in the pigmentation of the iris, leading to a change in eye color, has also been reported. researchgate.net This prostaglandin-induced iridial pigmentation is considered a permanent alteration. mdedge.com

These side effects, while often of cosmetic concern, are what led to the exploration of PGF2α analogs for conditions like hair loss and vitiligo. nih.govresearchgate.net

Side EffectDescriptionAffected AnalogsReferences
HypertrichosisLengthening and thickening of eyelashes and adjacent hair.Latanoprost, Bimatoprost, Travoprost mdedge.comcolumbia.edusemanticscholar.org
Periocular HyperpigmentationDarkening of the skin around the eyes.Latanoprost, Bimatoprost, Travoprost mdpi.comsemanticscholar.org
Iridial PigmentationIncreased pigmentation of the iris, potentially leading to a permanent change in eye color.Latanoprost researchgate.netmdedge.com

Concluding Perspectives and Future Research Directions

Unresolved Mechanisms in PGF2α Biology

Despite decades of research, several aspects of PGF2α biology remain enigmatic. The signaling cascade initiated by the binding of PGF2α to its G protein-coupled receptor, the FP receptor, is more complex than initially understood. While it is known to couple primarily through Gαq to increase intracellular calcium, evidence suggests it may also signal via Gαi in tissues like the myometrium. frontiersin.org The potential for β-arrestin independent signaling and biased agonism, where a ligand preferentially activates one signaling pathway over another, are areas requiring further investigation. nih.gov For instance, the ligand AL-8810, initially classified as an antagonist, was later found to activate ERK1/2 signaling through an epidermal growth factor receptor (EGFR) transactivation mechanism, highlighting the nuanced nature of FP receptor pharmacology. nih.gov

The precise role of PGF2α in various pathologies is also an area of active research. In idiopathic pulmonary fibrosis (IPF), PGF2α signaling is implicated as a TGF-β1-independent hub that drives fibrotic remodeling by reprogramming adventitial fibroblasts. nih.gov However, the full spectrum of downstream effectors and the interplay with other fibrotic pathways are not completely mapped out. Similarly, while PGF2α is linked to cardiovascular diseases like atherosclerosis and hypertension, the exact molecular steps leading from FP receptor activation to these conditions are still being pieced together. nih.govresearchgate.net Recent studies also suggest a surprising link between the PGF2α pathway and the regulation of the biological circadian clock, a mechanism that is only beginning to be explored. nih.gov A deeper understanding of these fundamental mechanisms is critical for identifying novel therapeutic targets and strategies.

Development of Novel Therapeutic Strategies Targeting the FP Pathway

The FP receptor is a well-established therapeutic target, most notably in ophthalmology and reproductive medicine. Future development is focused on creating more selective and potent agonists and antagonists with improved therapeutic profiles for a wider range of conditions.

FP Receptor Agonists: FP receptor agonists are the first-line treatment for glaucoma, effectively lowering intraocular pressure. wikipedia.org The development of new agonists continues, aiming for better efficacy, fewer side effects like hyperpigmentation, and potentially new applications such as promoting hair growth. wikipedia.org

FP Receptor Antagonists: The development of selective FP receptor antagonists holds significant promise for various diseases characterized by excessive or inappropriate PGF2α activity. Several antagonists have been discovered and are in various stages of research and development. researchgate.netbohrium.com These compounds are being investigated for their potential in:

Preterm Labor: FP receptor activation is crucial for uterine contractions, making its blockade a logical strategy for preventing premature birth. OBE022 is an FP receptor antagonist that has been in clinical development for this indication. researchgate.netacs.org

Fibrotic Diseases: Given the role of PGF2α in fibrotic remodeling, FP antagonists are being explored for conditions like idiopathic pulmonary fibrosis (IPF). nih.gov The novel antagonist BAY-6672 has shown efficacy in preclinical models of lung fibrosis. acs.org

Neuroinflammation and Injury: The FP receptor antagonist AL-8810 has demonstrated therapeutic potential in animal models of stroke, traumatic brain injury, and multiple sclerosis, suggesting a role for PGF2α in the inflammatory processes of the central nervous system. bohrium.comnih.gov

Endometriosis: FP antagonists have been shown to reduce the size and number of endometriosis lesions in animal models by inhibiting inflammation and angiogenesis. researchgate.net

Table 1: Examples of FP Receptor Modulators in Development

Compound Name Type Potential Therapeutic Area(s)
OBE022 Antagonist Preterm Labor
BAY-6672 Antagonist Idiopathic Pulmonary Fibrosis (IPF)
AL-8810 Antagonist / Biased Agonist Neuroinflammation, Endometriosis
AS604872 Antagonist Preterm Labor

Future strategies will likely involve the development of biased agonists that selectively activate beneficial signaling pathways while avoiding those that cause adverse effects, as well as tissue-specific antagonists to minimize systemic side effects.

Integration of PGF2α Biomarkers into Clinical Risk Stratification (e.g., Cardiovascular Risk)

There is growing interest in using PGF2α or its metabolites as biomarkers for disease diagnosis, prognosis, and risk stratification, particularly for cardiovascular diseases (CVD). nih.govspacefrontiers.org Elevated levels of PGF2α have been associated with several cardiovascular risk factors and pathologies, including inflammation, atherosclerosis, and ischemia-reperfusion injury. nih.gov

Studies have shown that plasma levels of prostanoids, including PGF2α, correlate with cardiac function and inflammatory states. nih.gov PGF2α is implicated in the development of arrhythmias and the pathological remodeling of the heart and blood vessels. nih.govresearchgate.net This raises the possibility of using PGF2α measurements to identify individuals at higher risk for cardiovascular events. Integrating PGF2α into a panel of biomarkers—which might include established markers like C-reactive protein (CRP), troponins, and B-type natriuretic peptide (BNP)—could enhance the precision of cardiovascular risk assessment. nih.govspacefrontiers.org

However, before PGF2α can be fully integrated into routine clinical practice as a biomarker, further research is needed to:

Establish standardized measurement protocols.

Define precise cutoff values for risk stratification in different populations.

Conduct large-scale prospective clinical trials to validate its predictive value for major cardiovascular events.

Understand how factors like diet and other medications influence PGF2α levels. mdpi.com

Further Exploration of Prostaglandin (B15479496) F2 Alpha Alcohol's Receptor Mechanisms and Biological Potential

Prostaglandin F2α alcohol is known as an analog of PGF2α and a potent agonist of the FP receptor. medchemexpress.comtargetmol.cnmedchemexpress.cn While its primary activity as an FP agonist is established, a detailed characterization of its pharmacological profile is an important area for future research. The modification of the C-1 carboxylic acid to an alcohol functional group can significantly alter a compound's properties, including its receptor binding affinity, selectivity, potency, and pharmacokinetic profile.

Future exploration should focus on several key questions:

Receptor Binding and Selectivity: How does the binding affinity and selectivity of Prostaglandin F2α alcohol for the FP receptor compare to that of endogenous PGF2α? Does it interact with other prostanoid receptors at clinically relevant concentrations?

Downstream Signaling: Does Prostaglandin F2α alcohol exhibit any biased agonism? For example, does it preferentially activate calcium signaling versus other pathways like MAPK activation? Understanding this could uncover unique therapeutic possibilities.

Biological Activity Profile: A comprehensive evaluation of its effects in various in vitro and in vivo models is needed to determine if its biological activity profile differs meaningfully from PGF2α. This could reveal novel therapeutic applications where its specific properties might be advantageous.

Pharmacokinetics: How is Prostaglandin F2α alcohol absorbed, distributed, metabolized, and excreted? Its stability and duration of action are critical determinants of its therapeutic potential.

By systematically investigating these aspects, researchers can determine if Prostaglandin F2α alcohol is simply a PGF2α mimetic or if it possesses a unique pharmacological profile that could be exploited for the development of new and improved therapies targeting the FP receptor pathway.

Q & A

Q. How should researchers design in vivo studies to assess this compound’s therapeutic potential while minimizing ethical concerns?

  • Answer : Follow ARRIVE 2.0 guidelines for animal studies, including humane endpoints and sample size justification. For clinical trials, prioritize biomarkers (e.g., urinary PG metabolites) over invasive procedures. Ethical oversight must address reproductive toxicity risks, particularly in studies involving pregnant models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.